Boc-Gly-ONp
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-8-11(16)20-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLQFFHXBLDWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190045 | |
| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3655-05-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3655-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003655058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boc-Gly-ONp | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSY9XH56AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Gly-ONp: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of N-(tert-Butoxycarbonyl)glycine p-nitrophenyl ester (Boc-Gly-ONp), a key reagent in peptide synthesis.
Chemical Properties and Structure
This compound is a derivative of the amino acid glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as a p-nitrophenyl (ONp) ester.[1][2] This dual functionality makes it a valuable building block in the synthesis of peptides.[3]
Structure:
-
IUPAC Name: (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate[1][4]
-
Synonyms: Boc-glycine 4-nitrophenyl ester, Boc-Gly-p-nitrophenyl ester, N-t-Butyloxycarbonylglycine p-nitrophenyl ester[1]
-
CAS Number: 3655-05-8[2]
-
Molecular Formula: C₁₃H₁₆N₂O₆[2]
-
SMILES: CC(C)(C)OC(=O)NCC(=O)OC1=CC=C(C=C1)--INVALID-LINK--[O-][1]
-
InChI: InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-8-11(16)20-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17)[1]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 296.28 g/mol | [2] |
| Appearance | Brown powder | [3] |
| Melting Point | 56-66 °C | [3] |
| Storage Temperature | 0-8°C | [3] |
Solubility:
Specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. However, based on the solubility of the closely related compound Boc-Glycine, a qualitative solubility profile can be inferred. The presence of the nonpolar Boc group and the aromatic p-nitrophenyl group suggests good solubility in moderately polar to nonpolar organic solvents.
| Solvent | Expected Qualitative Solubility |
| Dichloromethane (DCM) | Soluble |
| Ethyl Acetate (EtOAc) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Methanol (MeOH) | Soluble |
| Ethanol (EtOH) | Soluble |
| Water | Insoluble |
Spectroscopic Data
FT-IR Spectroscopy (Expected Peaks):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H stretch (urethane) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1760 | Strong | C=O stretch (p-nitrophenyl ester) |
| ~1715 | Strong | C=O stretch (Boc carbamate) |
| ~1520 | Strong | N-O asymmetric stretch (nitro group) |
| ~1345 | Strong | N-O symmetric stretch (nitro group) |
| 1250-1200 | Strong | C-O stretch (ester) |
| 1170-1150 | Strong | C-O stretch (carbamate) |
¹H NMR Spectroscopy (Expected Chemical Shifts):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.3 | Doublet | Aromatic protons ortho to NO₂ |
| ~7.4 | Doublet | Aromatic protons meta to NO₂ |
| ~5.5 | Broad Singlet | N-H (carbamate) |
| ~4.2 | Doublet | -CH₂- (glycine backbone) |
| ~1.5 | Singlet | -C(CH₃)₃ (Boc group) |
¹³C NMR Spectroscopy (Expected Chemical Shifts):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~156 | C=O (carbamate) |
| ~155 | Aromatic C-O |
| ~145 | Aromatic C-NO₂ |
| ~125 | Aromatic C-H |
| ~122 | Aromatic C-H |
| ~80 | -C(CH₃)₃ (Boc group) |
| ~43 | -CH₂- (glycine backbone) |
| ~28 | -C(CH₃)₃ (Boc group) |
Experimental Protocols
This compound is primarily used as an activated glycine building block for peptide synthesis in solution-phase. The p-nitrophenyl ester is a good leaving group, facilitating nucleophilic attack by the amino group of another amino acid or peptide.
Detailed Methodology for Dipeptide Synthesis: Boc-Gly-Ala-OMe
This protocol describes a representative procedure for the synthesis of the dipeptide Boc-Gly-Ala-OMe using this compound and L-Alanine methyl ester hydrochloride.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Amine Component: Dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in DCM. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir the solution at room temperature for 15 minutes.
-
Coupling Reaction: To the solution of the free L-Alanine methyl ester, add this compound (1.05 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting materials and the appearance of the product spot. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude dipeptide can be further purified by flash column chromatography on silica gel if necessary.
-
Experimental Workflow Diagram:
Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[3]
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a summary of the available information on this compound. For critical applications, it is recommended to obtain a certificate of analysis and a specific safety data sheet from the supplier.
References
The Role of Boc-Gly-ONp in Biochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis, N-α-(tert-Butoxycarbonyl)-glycine p-nitrophenyl ester (Boc-Gly-ONp) serves as a key reagent, particularly within the framework of solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the utilization of this compound, detailing its core applications, experimental protocols, and the underlying biochemical principles. This compound is a derivative of the simplest amino acid, glycine, where the N-terminus is protected by a tert-butoxycarbonyl (Boc) group and the C-terminus is activated as a p-nitrophenyl (ONp) ester. This dual functionality makes it a valuable building block for the controlled, stepwise elongation of peptide chains.
The Boc protecting group is acid-labile, allowing for its removal under moderately acidic conditions, which is a cornerstone of the Boc/Bzl (benzyl) protection strategy in SPPS.[1][2] The p-nitrophenyl ester provides a pre-activated carboxyl group, enabling the formation of a peptide bond through nucleophilic attack by the free N-terminal amine of a growing peptide chain without the need for an additional in-situ coupling agent.[3] While historically significant, the use of active esters like this compound has been somewhat superseded by faster and more efficient modern coupling reagents.[3] Nevertheless, it remains a cost-effective and valuable tool in specific synthetic contexts.
Core Application: Boc-Solid-Phase Peptide Synthesis (Boc-SPPS)
The primary application of this compound is in the Boc/Bzl strategy of SPPS. This method involves the stepwise addition of N-α-Boc protected amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin).[2] The synthesis follows a cyclical process of deprotection, neutralization, and coupling.
Signaling Pathways and Experimental Workflows
The general workflow of a single coupling cycle in Boc-SPPS using this compound can be visualized as a linear progression of distinct chemical transformations.
References
An In-depth Technical Guide on the Mechanism of Action of Boc-Gly-ONp in Peptide Bond Formation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical peptide synthesis, the strategic protection of amino acid functional groups and the selective activation of the carboxyl group are paramount for the successful and controlled assembly of peptide chains. N-α-tert-Butyloxycarbonyl-glycine p-nitrophenyl ester (Boc-Gly-ONp) is a classical and highly effective reagent employed in this process. It serves as a cornerstone building block, particularly within the framework of Boc/Bzl solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[1][2]
This technical guide provides a comprehensive examination of the core mechanism of action of this compound in peptide bond formation. It details the underlying chemical principles, presents relevant quantitative data, outlines experimental protocols, and visualizes the key processes for clarity. This compound is a derivative of the simplest amino acid, glycine, which is achiral and thus not susceptible to racemization during coupling.[1] The molecule incorporates two key features: the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and the p-nitrophenyl (ONp) ester for C-terminal activation.[1][3][4] This dual functionality allows for precise, directed peptide bond formation.
Core Mechanism: The Active Ester Approach
The formation of a peptide bond is a condensation reaction that is not spontaneous under standard conditions.[5] To facilitate this reaction, the carboxyl group of the incoming amino acid must be activated to enhance its electrophilicity. This compound is an "active ester," a strategy where the carboxyl group is converted into a more reactive form. The p-nitrophenyl group is an excellent electron-withdrawing group, which makes the ester's carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[6]
The mechanism proceeds via a nucleophilic acyl substitution pathway, which can be broken down into two fundamental steps:
-
Nucleophilic Attack: The free N-terminal amine of the peptide chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound active ester. This leads to the formation of a transient, unstable tetrahedral intermediate.[6]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the p-nitrophenolate anion, a highly stable leaving group due to resonance stabilization. The simultaneous deprotonation of the attacking amine yields the newly formed, stable peptide bond.[6][7]
Application in Peptide Synthesis
This compound is versatile and can be used in both major peptide synthesis strategies: solution-phase and solid-phase.
In solution-phase synthesis, all reactions are carried out in a homogeneous solution.[8] This method is often used for large-scale synthesis of shorter peptides.[1] The use of an active ester like this compound simplifies the procedure as it does not require an additional in-situ coupling reagent.
This compound is frequently used in the Boc/Bzl strategy for SPPS, a method pioneered by Bruce Merrifield.[2][5] The peptide is assembled on an insoluble resin support, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[2][] The synthesis is a cyclical process involving four main steps: deprotection, neutralization, coupling, and washing.
The general workflow for a single coupling cycle in Boc-SPPS is as follows:
-
Nα-Boc Deprotection: The temporary Boc protecting group on the resin-bound peptide is removed with a moderate acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][11][12]
-
Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine using a hindered base, such as diisopropylethylamine (DIEA).[2][10] This step is crucial to enable the subsequent nucleophilic attack.
-
Amino Acid Coupling: The activated this compound in a suitable solvent (like DMF or DCM) is added to the resin. The free amine attacks the active ester, forming the new peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and the p-nitrophenol byproduct, preparing the elongated peptide for the next cycle.[]
Quantitative Data and Coupling Efficiency
The efficiency of peptide bond formation is critical for the overall yield and purity of the final peptide. While active esters like this compound are reliable, their reaction rates are generally slower than modern uronium/aminium or phosphonium salt-based coupling reagents.[13] However, for glycine, which is not sterically hindered, coupling is typically highly efficient.[14]
The table below provides a comparative overview of typical coupling efficiencies for various amino acid categories in Boc-SPPS.
| Amino Acid Category | Representative Amino Acids | Typical Coupling Efficiency | Primary Challenges & Side Reactions |
| High Efficiency / Low Risk | Gly , Ala, Leu, Phe, Trp | >99% | Minimal under standard conditions.[14] |
| Sterically Hindered | Ile, Val, Thr | 98-99% | Slower reaction kinetics may require extended coupling times, double coupling, or more potent activating agents.[14] |
| Side-Chain Reactive | Ser, Thr, Asp, Glu, Cys | 98-99% | Potential for side-chain acylation or other side reactions. Requires appropriate side-chain protecting groups (e.g., Benzyl-based).[14] |
Data synthesized from comparative studies on coupling efficiencies in Boc-chemistry SPPS.[14]
The choice of coupling reagent also significantly impacts efficiency, especially for difficult or sterically hindered couplings.
| Coupling Reagent Class | Example(s) | Typical Yield (%) | Relative Rate | Key Considerations |
| Aminium/Uronium Salt | HBTU, HATU | >95 | Very Fast | Highly efficient for hindered couplings. Used with a non-nucleophilic base like DIEA.[13] |
| Phosphonium Salt | PyBOP | 90-95 | Fast | Effective for hindered residues; byproducts can be less problematic.[13] |
| Carbodiimide | DIC (+ HOBt) | 90-95 | Moderate | Requires an additive like HOBt to suppress racemization and improve efficiency. |
| Active Ester | This compound | >95 (for Gly) | Slow-Moderate | Pre-activated and stable; avoids the need for in-situ activation. Slower kinetics. |
Data synthesized from performance comparisons of common coupling reagents.[13]
Experimental Protocols
The following are generalized protocols for the use of this compound. Researchers should optimize parameters based on the specific peptide sequence and scale.
-
Preparation: Dissolve Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) in DMF. Add one equivalent of a non-nucleophilic base (e.g., N-methylmorpholine or DIEA) to liberate the free amine.
-
Coupling: To the solution from step 1, add 1.05 equivalents of this compound.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC to track the disappearance of the starting materials and the formation of the product. The yellow color of the p-nitrophenolate byproduct can also serve as a visual indicator of reaction progress.
-
Work-up: Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate. Wash the organic layer successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine to remove unreacted materials and byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Ala-OMe. Purify further by chromatography if necessary.
This protocol details a single coupling step using this compound on a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Ensure the resin-bound peptide has been subjected to Boc deprotection and neutralization cycles and is swollen in a suitable solvent (e.g., DMF).
-
Activation/Coupling Solution: Dissolve 2-4 equivalents of this compound (relative to the resin loading capacity) in DMF.
-
Coupling Reaction: Add the this compound solution to the neutralized peptide-resin in a reaction vessel. Agitate the mixture at room temperature for 2-4 hours. Reaction times may be longer compared to carbodiimide or uronium salt-based couplings.
-
Monitoring: To check for completion, take a small sample of the resin beads and perform a qualitative Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling.[10]
-
Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all soluble materials. The resin is now ready for the next deprotection cycle.
Conclusion
This compound remains a valuable tool in the peptide chemist's arsenal. Its mechanism of action is a classic example of the active ester strategy, facilitating peptide bond formation through a reliable nucleophilic acyl substitution pathway. While newer, faster coupling reagents have been developed, the stability, ease of use, and the inherent advantage of using an achiral, non-racemizable glycine building block ensure its continued relevance. For researchers, scientists, and drug development professionals, a thorough understanding of this mechanism is fundamental to designing robust and efficient peptide synthesis strategies, whether for basic research or for the creation of complex peptide-based therapeutics.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C13H16N2O6 | CID 77217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
The p-Nitrophenyl Leaving Group: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the principles and applications of reporter molecules is fundamental to robust assay design and data interpretation. The p-nitrophenyl (pNP) group stands as a cornerstone in this regard, offering a simple yet powerful tool for monitoring a wide array of enzymatic reactions. This in-depth technical guide provides a comprehensive overview of the pNP leaving group, its physicochemical properties, and its application in various experimental contexts.
Core Principles of the p-Nitrophenyl Reporter System
The utility of the p-nitrophenyl group lies in its chromogenic nature upon release from a substrate. In its esterified or phosphorylated form, the p-nitrophenyl moiety is colorless. However, upon enzymatic cleavage, it is released as p-nitrophenol. In an alkaline environment, the hydroxyl group of p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance at approximately 405-420 nm.[1] The intensity of this color is directly proportional to the amount of p-nitrophenol released, and thus, to the activity of the enzyme being assayed.[1][2][3] This principle forms the basis of numerous colorimetric assays for a variety of enzymes, including phosphatases, esterases, proteases, and glycosidases.[1][4][5]
Physicochemical and Spectroscopic Properties
A thorough understanding of the properties of p-nitrophenol is crucial for accurate data interpretation. The key characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₃ | |
| Molecular Weight | 139.11 g/mol | |
| Appearance | Colorless to pale yellow crystals | [5] |
| Melting Point | 113-114 °C | [5] |
| Boiling Point | 279 °C | [5] |
| Solubility in water (25 °C) | 16 g/L | [5] |
| pKa (25 °C) | 7.15 | [5][6] |
| Molar Extinction Coefficient (ε) of p-nitrophenolate at 405 nm | ~18,000 M⁻¹cm⁻¹ | [4][7] |
| Maximum Absorbance (λmax) of p-nitrophenolate | 405 nm | [4][7] |
The pKa of p-nitrophenol is a critical parameter. To ensure the complete ionization to the chromogenic p-nitrophenolate, assays are typically performed at a pH significantly above 7.15, or the reaction is stopped with a strong base like sodium hydroxide (NaOH) to raise the pH above 9.2.[5]
Applications in Enzyme Kinetics and High-Throughput Screening
Substrates derivatized with a p-nitrophenyl group are widely employed in enzyme kinetics and high-throughput screening (HTS) due to the simplicity and sensitivity of the resulting assays.[1][2] The continuous nature of the spectrophotometric measurement allows for real-time monitoring of enzyme activity.[1]
Common p-Nitrophenyl Substrates
A variety of p-nitrophenyl substrates are commercially available to assay different classes of enzymes.
| Substrate | Enzyme Class Assayed | Reference |
| p-Nitrophenyl phosphate (pNPP) | Phosphatases (alkaline and acid) | [2][4][7][8] |
| p-Nitrophenyl acetate (pNPA) | Esterases, Proteases (e.g., chymotrypsin) | [9][10][11][12] |
| p-Nitrophenyl butyrate (pNPB) | Lipases, Esterases | [13][14] |
| p-Nitrophenyl myristate (pNPM) | Lipases, Esterases | [1] |
| p-Nitrophenyl-β-D-glucopyranoside | Glycosidases | [5] |
Experimental Protocols
The following sections provide detailed methodologies for common assays utilizing the p-nitrophenyl leaving group.
General Protocol for a Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol is a generalized procedure for measuring the activity of phosphatases such as alkaline phosphatase (ALP) or protein tyrosine phosphatases (PTPs).
Materials:
-
Enzyme sample
-
Assay Buffer: The optimal buffer will depend on the specific phosphatase. For alkaline phosphatases, a common buffer is 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8. For PTPs, a suitable buffer is 20 mM Bis-Tris, pH 6.0, 1 mM DTT.[2]
-
pNPP Substrate Solution: A stock solution of pNPP is typically prepared in the assay buffer. The final concentration in the assay can range from 1 to 50 mM.[2][7]
-
Stop Solution: 3 M NaOH is commonly used to stop the reaction and ensure complete ionization of the p-nitrophenol product.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Add 50 µL of the enzyme sample to each well of a 96-well plate. Include a blank control containing 50 µL of assay buffer without the enzyme.[2]
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.[2]
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.[2]
-
Stop the reaction by adding 50 µL of Stop Solution to each well.[2]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank from the absorbance of the samples to obtain the net absorbance.
-
The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the net absorbance, ε is the molar extinction coefficient of p-nitrophenol (~18,000 M⁻¹cm⁻¹), c is the concentration of the product, and l is the path length of the light in the well.
General Protocol for an Esterase/Protease Assay using p-Nitrophenyl Acetate (pNPA)
This protocol describes a general method for measuring the activity of esterases or proteases like chymotrypsin.
Materials:
-
Enzyme sample
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0.
-
pNPA Stock Solution: Due to its poor aqueous solubility, a stock solution of pNPA is typically prepared in an organic solvent such as isopropanol or acetonitrile.[1]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Add a defined volume of assay buffer to each well of a 96-well plate.
-
Add a small volume of the enzyme sample to each well. Include a blank control with buffer instead of the enzyme.
-
Initiate the reaction by adding a small volume of the pNPA stock solution to each well. The final concentration of the organic solvent should be kept low to avoid denaturing the enzyme.
-
Immediately begin monitoring the change in absorbance at 405 nm over time in a kinetic plate reader.
-
The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot.
-
The enzyme activity is proportional to the calculated V₀.
Visualizations
Principle of the p-Nitrophenyl Chromogenic Assay
Caption: Enzymatic cleavage of a pNP-substrate releases p-nitrophenol, which ionizes to the yellow p-nitrophenolate at alkaline pH.
General Experimental Workflow for an Enzyme Assay
Caption: A typical workflow for performing an enzyme assay using a p-nitrophenyl substrate.
Simplified Signaling Pathway Example
Caption: A phosphatase, whose activity can be measured using pNPP, regulates a signaling pathway by dephosphorylating a key substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. neb.com [neb.com]
- 8. P-nitrophenyl phosphate substrate: Significance and symbolism [wisdomlib.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 11. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 13. static.igem.org [static.igem.org]
- 14. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to Boc-Gly-ONp: Properties, Synthesis, and Applications
For researchers, scientists, and professionals in drug development, N-tert-Butoxycarbonyl-glycine 4-nitrophenyl ester, commonly abbreviated as Boc-Gly-ONp, is a key reagent in the field of peptide chemistry. This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its application, and a visualization of its role in synthetic pathways.
Core Properties of this compound
This compound is a derivative of the amino acid glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is activated as a 4-nitrophenyl (ONp) ester. This dual functionality makes it a valuable building block in peptide synthesis. The Boc group provides a stable, acid-labile protecting group, while the 4-nitrophenyl ester is an excellent leaving group, facilitating the formation of a peptide bond.
| Property | Value | References |
| CAS Number | 3655-05-8 | [1][2][3][4][5] |
| Molecular Weight | 296.28 g/mol | [1][2][3][4][5] |
| Molecular Formula | C13H16N2O6 | [1][2][3] |
| Synonyms | Boc-glycine 4-nitrophenyl ester, N-(tert-Butoxycarbonyl)glycine p-nitrophenyl ester | [1][2] |
Role in Peptide Synthesis: A Signaling Pathway Perspective
This compound serves as an activated building block in the stepwise elongation of a peptide chain. The following diagram illustrates the general signaling pathway of its use in a solution-phase peptide coupling reaction.
Caption: Solution-phase peptide coupling using this compound.
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of a dipeptide using this compound in a solution-phase reaction.
Synthesis of Boc-Gly-Ala-OMe
This protocol describes the coupling of this compound with L-Alanine methyl ester hydrochloride.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF. To this solution, add triethylamine (1.1 equivalents) dropwise at 0 °C with stirring. Allow the mixture to stir for 30 minutes at room temperature to ensure complete neutralization.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add this solution to the neutralized amino acid ester solution from step 1.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the dipeptide product. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude Boc-Gly-Ala-OMe can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Experimental Workflow Diagram
The logical flow of the experimental procedure for the synthesis and subsequent deprotection of the dipeptide is illustrated below.
Caption: Workflow for dipeptide synthesis and deprotection.
References
An In-depth Technical Guide to the Safe Handling of Boc-Gly-ONp
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for N-α-(tert-Butoxycarbonyl)glycine p-nitrophenyl ester (Boc-Gly-ONp), a key reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a Boc-protected glycine compound.[1] It is essential to be aware of its physical and chemical properties to handle it safely.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₆N₂O₆ | [1][2][3] |
| Molecular Weight | 296.28 g/mol | [1][2][3] |
| CAS Number | 3655-05-8 | [2] |
| Appearance | White to off-white or brown powder/crystals | Chem-Impex |
| Melting Point | 56-66 °C | Chem-Impex |
| Purity | ≥98% (TLC/HPLC) | Chem-Impex, PubChem |
| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF). | Inferred from related compounds |
| Storage Conditions | Store at 0-8°C in a tightly closed container. | Chem-Impex |
Hazard Identification and Toxicology
GHS Hazard Statements for Structurally Related Compounds (Boc-Gly-OH):
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation or damage.
-
Ingestion: May be harmful if swallowed.
Toxicology of p-Nitrophenol: p-Nitrophenol, which can be released upon hydrolysis of this compound, has documented toxicity. Animal studies have shown that inhalation exposure can lead to hematological, neurological, and ocular effects.[5] Oral exposure is associated with decreased body weight.[5]
| Compound | Metric | Value | Species | Route | Source |
| Boc-Gly-OH | ATE (Oral) | 500 mg/kg | Oral | PubChem |
ATE: Acute Toxicity Estimate. This value is for N-(tert-butoxycarbonyl)glycine and is provided as a reference for a structurally similar compound.
Safety and Handling Precautions
Adherence to standard laboratory safety protocols is paramount when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: For operations that may generate dust, a dust mask or respirator is recommended.
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or when performing reactions.
Hygiene Measures
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Experimental Protocols
The following are generalized protocols for the use of this compound in peptide synthesis, emphasizing safe handling.
General Protocol for Peptide Coupling using this compound
This protocol outlines the steps for coupling this compound to a resin-bound amino acid in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin (e.g., Merrifield resin with a C-terminal protected amino acid) in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid using a suitable deprotection agent (e.g., piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection agent and byproducts.
-
Coupling:
-
In a separate vessel, dissolve this compound (typically 1.5-3 equivalents relative to the resin substitution) in DMF.
-
Add the this compound solution to the washed and deprotected resin.
-
Allow the reaction to proceed with gentle agitation for 2-4 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Spill and Waste Disposal Protocol
-
Small Spills: In case of a small spill of the solid material, carefully sweep it up, avoiding dust generation, and place it in a designated, labeled container for chemical waste.
-
Large Spills: For larger spills, evacuate the area and follow institutional emergency procedures.
-
Waste Disposal: Dispose of all waste materials, including unused reagent, reaction mixtures, and contaminated materials, in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain.
Storage and Stability
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, ideally between 0°C and 8°C.
-
Stability: The compound is generally stable under recommended storage conditions. Avoid exposure to moisture and strong oxidizing agents.
Visualized Workflows and Relationships
Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound.
This compound in Peptide Bond Formation
Caption: The role of this compound in peptide bond formation.
References
The Genesis of a Cornerstone: An In-depth Technical Guide to the Discovery and History of Boc-Protected Amino Acids
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group represents a foundational tool in the art of peptide synthesis. Its introduction in the mid-20th century revolutionized the field, paving the way for the routine chemical synthesis of complex peptides and proteins. This technical guide delves into the seminal discovery and historical development of Boc-protected amino acids, providing a comprehensive overview of the key scientific breakthroughs, detailed experimental protocols from the original literature, and a quantitative look at the evolution of this indispensable chemical entity.
The Dawn of a New Protecting Group: The Seminal Discoveries of 1957
Prior to 1957, the synthesis of peptides was a formidable challenge, often hampered by the lack of a reliable and selectively removable protecting group for the α-amino function of amino acids. The year 1957 marked a turning point with the near-simultaneous and independent reports of the tert-butyloxycarbonyl (Boc) group for this purpose by three research groups.
In a publication in the Journal of the American Chemical Society, Louis A. Carpino described the use of tert-butoxycarbonyl as a protecting group that could be cleaved under mild acidic conditions.[1] Concurrently, G.W. Anderson and A.C. McGregor, as well as F.C. McKay and N.F. Albertson, published their findings on the synthesis and application of Boc-amino acids in the same journal.[1] These researchers recognized the unique stability of the Boc group to various reaction conditions, coupled with its facile removal by acidolysis, a property that would prove to be of immense practical value.
The initial syntheses of Boc-protected amino acids, as detailed in these pioneering papers, laid the groundwork for future refinements. While the exact yields and conditions varied, the fundamental principle of reacting an amino acid with a tert-butoxycarbonylating agent was established.
Experimental Protocols from the Pioneers
To provide a practical understanding of the original methodologies, the following are detailed experimental protocols adapted from the seminal publications.
Synthesis of Boc-Amino Acids via tert-Butoxycarbonyl Azide (A Method of Anderson and McGregor)
This method, while historically significant, is now largely superseded due to the hazardous nature of azide reagents.
Materials:
-
Amino acid
-
tert-Butyl azidoformate (tert-butoxycarbonyl azide)
-
Dioxane
-
Magnesium oxide
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Citric acid solution (10%)
Procedure:
-
A suspension of the amino acid (0.1 mole) and magnesium oxide (0.1 mole) in 100 mL of dioxane and 50 mL of water is stirred vigorously.
-
tert-Butyl azidoformate (0.11 mole) is added, and the mixture is stirred at 45-50°C for 24 hours.
-
The reaction mixture is cooled, and the excess magnesium oxide is filtered off.
-
The filtrate is diluted with 200 mL of water and extracted with ethyl acetate to remove any unreacted azide.
-
The aqueous layer is acidified to pH 3 with a 10% citric acid solution.
-
The product is extracted with ethyl acetate, and the organic layer is washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected amino acid.
Synthesis of Boc-Amino Acids via Di-tert-butyl Dicarbonate (A Modern Adaptation)
The introduction of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) provided a much safer and more efficient method for the synthesis of Boc-amino acids.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Citric acid solution (10%)
Procedure:
-
The amino acid (1.0 equivalent) is dissolved in a 1:1 mixture of dioxane (or THF) and water containing sodium bicarbonate (2.0 equivalents).[2][3]
-
The solution is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane (or THF) is added dropwise with vigorous stirring.[2][3]
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The organic solvent is removed under reduced pressure.
-
The remaining aqueous solution is washed with ethyl acetate to remove any unreacted Boc₂O.
-
The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with a 10% citric acid solution.
-
The precipitated product is extracted with ethyl acetate.
-
The combined organic extracts are washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected amino acid.
Quantitative Data on Boc-Amino Acid Synthesis
The efficiency of Boc-amino acid synthesis has significantly improved with the adoption of di-tert-butyl dicarbonate. The following table summarizes typical yields for the synthesis of various Boc-amino acids using this method.
| Amino Acid | Yield (%) | Reference |
| Alanine | 85-95 | [2] |
| Glycine | 88-96 | [2] |
| Leucine | 90-98 | [2] |
| Phenylalanine | 92-99 | [2] |
| Proline | 89-97 | [2] |
| Valine | 85-94 | [2] |
The Merrifield Revolution: Boc Protection in Solid-Phase Peptide Synthesis
The true transformative power of the Boc group was fully realized with the advent of Solid-Phase Peptide Synthesis (SPPS), a groundbreaking methodology developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. In his seminal 1963 paper published in the Journal of the American Chemical Society, Merrifield described the synthesis of a tetrapeptide, L-leucyl-L-alanylglycyl-L-valine, using Boc-protected amino acids anchored to a solid support.[4][5][6] This approach dramatically simplified peptide synthesis by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, thus eliminating the need for tedious purification steps after each coupling.
The Boc/Bzl Strategy in SPPS
The success of Merrifield's SPPS relied on an orthogonal protection scheme, commonly referred to as the Boc/Bzl strategy. In this approach:
-
The α-amino group is temporarily protected with the acid-labile Boc group .
-
Reactive side chains of amino acids are protected with more acid-stable groups, typically benzyl (Bzl)-based ethers, esters, and carbamates .
The differential acid lability of these protecting groups is the cornerstone of this strategy. The Boc group can be selectively removed using a moderately strong acid, such as trifluoroacetic acid (TFA), without affecting the side-chain protecting groups or the linkage of the peptide to the resin. The more robust side-chain protecting groups are then removed at the end of the synthesis using a much stronger acid, such as anhydrous hydrogen fluoride (HF).
Experimental Workflow for Boc-SPPS
The following diagram illustrates the general workflow for a single cycle of amino acid addition in Boc-SPPS.
Caption: General workflow for one cycle of amino acid addition in Boc-SPPS.
Merrifield's Synthesis of a Tetrapeptide: A Detailed Protocol
The following protocol is based on the experimental details described in Merrifield's 1963 publication for the synthesis of L-leucyl-L-alanylglycyl-L-valine.[4][5][6]
Materials:
-
Chloromethylated polystyrene-divinylbenzene copolymer resin
-
Boc-L-valine
-
Boc-glycine
-
Boc-L-alanine
-
Boc-L-leucine
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethanol
-
1 N HCl in acetic acid
-
Anhydrous hydrogen bromide (HBr) in trifluoroacetic acid
-
Dimethylformamide (DMF)
Procedure:
-
Attachment of the first amino acid (Boc-L-valine) to the resin:
-
Chloromethylated resin is reacted with the triethylammonium salt of Boc-L-valine in ethanol to form the ester linkage.
-
-
Deprotection of the Boc group:
-
The Boc-L-valyl-resin is treated with 1 N HCl in acetic acid to remove the Boc group.
-
-
Neutralization:
-
The resulting hydrochloride salt on the resin is neutralized with triethylamine in DMF.
-
-
Coupling of the second amino acid (Boc-glycine):
-
Boc-glycine is activated with dicyclohexylcarbodiimide (DCC) in DCM, and the activated amino acid is then coupled to the free amino group of the valyl-resin.
-
-
Subsequent cycles:
-
Steps 2-4 are repeated for the coupling of Boc-L-alanine and then Boc-L-leucine.
-
-
Cleavage of the peptide from the resin:
-
The final tetrapeptide-resin is treated with anhydrous HBr in trifluoroacetic acid to cleave the ester linkage and release the free peptide.
-
Merrifield reported an overall yield of 82% for the synthesis of the protected tetrapeptide.[4]
Evolution of Coupling Reagents in Boc-SPPS
While DCC was the coupling reagent used in Merrifield's original work, the field has since seen the development of more efficient and safer alternatives. The choice of coupling reagent is critical as it can influence coupling efficiency, reaction times, and the extent of racemization.
The following table provides a comparative overview of commonly used coupling reagents in Boc-SPPS.
| Coupling Reagent | Class | Relative Speed | Racemization Risk | Key Considerations | Reference |
| DCC | Carbodiimide | Moderate | Moderate | Insoluble urea byproduct can be problematic in SPPS. | [7][8] |
| HBTU | Uronium Salt | Fast | Low | Generally efficient and reliable. | [9][10] |
| HATU | Uronium Salt | Very Fast | Very Low | Highly efficient, especially for hindered couplings. More expensive than HBTU. | [9][10] |
| TBTU | Uronium Salt | Fast | Low | Similar to HBTU. | [10] |
The Mechanism of Boc Protection and Deprotection
A clear understanding of the underlying chemical mechanisms is crucial for troubleshooting and optimizing peptide synthesis.
Boc Protection of an Amine
The protection of an amino group with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction.
Caption: Simplified mechanism of Boc protection of an amine using Boc anhydride.
Acid-Catalyzed Boc Deprotection
The removal of the Boc group is achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Conclusion
The discovery of the Boc protecting group and its subsequent application in solid-phase peptide synthesis represent a monumental achievement in the field of chemistry. From the pioneering work of Carpino, Anderson, McGregor, and McKay and Albertson to the revolutionary innovations of Merrifield, the development of Boc-protected amino acids has transformed our ability to synthesize complex peptides, enabling significant advancements in biochemistry, pharmacology, and medicine. This in-depth guide has provided a historical perspective, detailed experimental protocols from the original literature, and quantitative data to offer a comprehensive resource for researchers and professionals who continue to build upon this remarkable scientific legacy.
References
- 1. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 2. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. deepdyve.com [deepdyve.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Boc-Gly-ONp vs. Boc-Glycine: A Technical Deep Dive for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the strategic selection of reagents is paramount to achieving high yields, purity, and efficiency. Among the foundational building blocks is N-tert-butoxycarbonyl glycine (Boc-glycine), a staple for introducing glycine residues. However, the methodology of peptide bond formation necessitates a nuanced understanding of its activated and non-activated forms. This technical guide provides an in-depth comparison of Boc-glycine and its p-nitrophenyl ester derivative, Boc-Gly-ONp, elucidating their core differences, applications, and the practical implications for laboratory workflows.
Core Chemical and Physical Distinctions
Boc-glycine is the N-α-protected form of glycine, where the tert-butoxycarbonyl (Boc) group safeguards the amino functionality against unwanted side reactions during peptide coupling.[1] In contrast, this compound is a pre-activated form of Boc-glycine. The incorporation of a p-nitrophenyl (ONp) group at the carboxyl terminus transforms it into an active ester. This ester is significantly more susceptible to nucleophilic attack by the amino group of another amino acid, thereby facilitating peptide bond formation without the need for additional in-situ coupling reagents.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative differences between this compound and Boc-glycine.
| Property | This compound | Boc-glycine |
| Molecular Formula | C₁₃H₁₆N₂O₆[4] | C₇H₁₃NO₄[5] |
| Molecular Weight | 296.28 g/mol [4] | 175.18 g/mol [6] |
| CAS Number | 3655-05-8[2] | 4530-20-5[5] |
| Melting Point | Not consistently reported, varies with purity | 86-89 °C[6] |
| Appearance | White to off-white or brown powder | White to off-white powder[6] |
| Solubility | Generally soluble in polar aprotic solvents (e.g., DMF, DMSO) | Soluble in a range of organic solvents including dichloromethane, and aqueous base.[7] |
| Reactivity | High (activated ester for direct coupling) | Low (requires a coupling agent for activation) |
| Storage | Store at 0-8°C[8] | Store at -20°C[9] |
Peptide Synthesis Workflow: A Comparative Overview
The choice between this compound and Boc-glycine fundamentally alters the peptide coupling workflow. The use of Boc-glycine necessitates an in-situ activation step, commonly employing carbodiimides like dicyclohexylcarbodiimide (DCC) often in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization.[10] Conversely, this compound, as an active ester, streamlines the process by eliminating the need for a separate activation step.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. boc-glycine 4-nitrophenyl ester suppliers USA [americanchemicalsuppliers.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Boc-Gly-OH = 99.0 T 4530-20-5 [sigmaaldrich.com]
- 6. rvrlabs.com [rvrlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. BOC-Glycine, CAS No. 4530-20-5 - iChemical [ichemical.com]
- 10. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for Boc-Gly-ONp Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a fundamental and robust method for the chemical synthesis of peptides. This approach is particularly advantageous for preparing long or complex peptides. The core principle of Boc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble solid support, or resin. The temporary Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more acid-stable, often benzyl-based, side-chain protecting groups are removed at the end of the synthesis with a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
This document provides a detailed protocol for a single coupling cycle in Boc-SPPS using Boc-Glycine p-nitrophenyl ester (Boc-Gly-ONp). The use of a p-nitrophenyl (ONp) active ester is a classical method for facilitating amide bond formation. The electron-withdrawing nature of the p-nitrophenyl group makes the ester carbonyl highly susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, thus promoting the coupling reaction.
Principle of Boc-SPPS Cycle
The Boc-SPPS workflow is a cyclical process that consists of the following key steps for each amino acid addition:
-
Nα-Boc Deprotection: Removal of the acid-labile Boc group from the N-terminus of the peptide-resin using TFA.
-
Neutralization: Conversion of the resulting N-terminal ammonium salt to a free amine using a hindered organic base, typically diisopropylethylamine (DIEA).
-
Coupling: Acylation of the free N-terminal amine with the activated carboxyl group of the incoming Boc-amino acid, in this case, this compound.
-
Washing: Thorough washing of the resin to remove excess reagents and by-products before initiating the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.
Experimental Protocols
This section outlines the detailed methodology for performing a single coupling cycle using this compound in a manual Boc-SPPS workflow.
Materials and Reagents
-
Peptide-resin with a free N-terminal amino acid (e.g., loaded Merrifield or MBHA resin)
-
This compound (Boc-Glycine p-nitrophenyl ester)
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Kaiser Test Kit (Reagent A: Ninhydrin in Ethanol, Reagent B: Potassium Cyanide in Pyridine, Reagent C: Phenol in n-butanol)
-
Scavengers (e.g., dithiothreitol - DTE) if sensitive residues like Trp, Cys, or Met are present in the sequence.[2][3]
Protocol 1: Standard Boc-SPPS Cycle for this compound Coupling
This protocol assumes a starting scale of 1 gram of peptide-resin. Adjust volumes accordingly for different scales.
1. Resin Swelling (Initial Step)
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, such as DCM for polystyrene-based resins, to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]
-
Drain the solvent by filtration.
2. Nα-Boc Deprotection
-
To the swollen resin, add a solution of 50% TFA in DCM (10 mL/g of resin).[3]
-
Agitate the resin for a 5-minute pre-wash.[3]
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM (10 mL/g of resin) and agitate for an additional 20-25 minutes to ensure complete deprotection.[1][3]
-
Note: If the peptide sequence contains sensitive residues (Trp, Cys, Met), add 0.5% DTE to the TFA/DCM solution to scavenge tert-butyl cations and prevent side reactions.[2][3]
-
Drain the TFA solution.
3. Washing
-
Wash the resin thoroughly to remove residual acid and by-products. A typical washing sequence is:
-
DCM (3 times)
-
IPA (2 times)[3]
-
DCM (3 times)
-
4. Neutralization
-
Add a solution of 10% DIEA in DCM (10 mL/g of resin) to the resin.
-
Agitate for 2 minutes and then drain.
-
Repeat the neutralization step one more time to ensure the complete conversion of the N-terminal ammonium salt to the free amine.[4]
-
Wash the resin with DCM (3-5 times) to remove excess base and salts.
5. Coupling with this compound
-
Dissolve 2-3 equivalents of this compound (relative to the initial resin loading) in DMF.
-
Add the this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature. Active ester couplings can be slower than those with more potent coupling reagents; therefore, a reaction time of 2-4 hours is recommended.
-
Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of resin beads (a few beads are sufficient).
-
Wash the beads thoroughly with DMF.
-
Perform a qualitative Kaiser (ninhydrin) test to detect the presence of free primary amines.[5]
-
A negative Kaiser test (yellow or colorless beads and solution) indicates the completion of the coupling reaction.[6]
-
A positive Kaiser test (blue or purple beads and solution) indicates incomplete coupling.[5][6]
-
6. Recoupling (if necessary)
-
If the Kaiser test is positive, drain the coupling solution and repeat the coupling step (Step 5) with fresh this compound solution for another 1-2 hours. This is known as a "double coupling".
-
After the second coupling, monitor the reaction again with the Kaiser test.
7. Final Washing
-
Once a negative Kaiser test is obtained, drain the coupling solution.
-
Wash the resin thoroughly to remove excess reagents and the p-nitrophenol by-product. A typical washing sequence is:
-
DMF (3-5 times)
-
DCM (3-5 times)
-
-
The peptide-resin is now ready for the next deprotection cycle or for final cleavage if the synthesis is complete.
Protocol 2: Final Cleavage and Deprotection
This is a general procedure for cleaving the peptide from the resin and removing side-chain protecting groups. The specific cleavage cocktail and conditions may vary depending on the resin type and the amino acid composition of the peptide.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Transfer the dried resin to a specialized HF cleavage apparatus.
-
Add a pre-cooled (0 °C) cleavage cocktail. A common strong acid used is liquid Hydrogen Fluoride (HF). A typical "low-high" HF procedure can be employed to minimize side reactions.
-
The cleavage reaction is typically carried out at 0 °C for 1-2 hours.
-
The cleavage cocktail usually contains scavengers (e.g., p-cresol, anisole) to trap reactive carbocations generated from the protecting groups.
-
After the reaction, the strong acid is carefully removed by evaporation under a stream of nitrogen.
-
The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether.
-
The precipitated peptide is dried under vacuum.
Data Presentation
The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide. The following tables summarize the key parameters and expected outcomes for the Boc-SPPS protocol using this compound.
Table 1: Reagent Stoichiometry and Reaction Times for a Single Coupling Cycle
| Step | Reagent | Equivalents (relative to resin loading) | Solvent | Reaction Time | Temperature |
| Deprotection | 50% TFA in DCM | - | DCM | 20-30 min | Room Temp. |
| Neutralization | 10% DIEA in DCM | - | DCM | 2 x 2 min | Room Temp. |
| Coupling | This compound | 2 - 3 | DMF | 2 - 4 hours | Room Temp. |
| Recoupling (Optional) | This compound | 2 - 3 | DMF | 1 - 2 hours | Room Temp. |
Table 2: Monitoring Coupling Completion with the Kaiser Test
| Kaiser Test Result (Bead Color) | Kaiser Test Result (Solution Color) | Interpretation | Recommended Action |
| Yellow / Colorless | Yellow / Colorless | Complete Coupling | Proceed to the next washing step. |
| Blue / Purple | Blue / Purple | Incomplete Coupling | Perform a double coupling. |
| Yellow | Blue | Nearly Complete Coupling | Extend coupling time or proceed with caution. |
Table 3: Typical Cleavage Conditions
| Cleavage Reagent | Scavengers | Reaction Time | Temperature | Expected Crude Yield |
| Anhydrous HF | p-cresol, anisole | 1 - 2 hours | 0 °C | Sequence Dependent |
| TFMSA/TFA | Thioanisole, EDT | 2 - 4 hours | Room Temp. | Sequence Dependent |
Visualization of the this compound SPPS Workflow
The following diagrams illustrate the chemical pathway of the Boc-SPPS cycle and the logical workflow.
Caption: Workflow diagram of a single this compound coupling cycle in SPPS.
Caption: Chemical transformations on the resin during a this compound coupling cycle.
References
Application Notes and Protocols for Boc-Gly-ONp in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the choice of coupling strategy is paramount to achieving high yields and purity. Solution-phase peptide synthesis, a classical and versatile method, offers scalability and flexibility. Within this methodology, the use of active esters for carboxyl group activation is a well-established technique. N-α-tert-Butoxycarbonyl-glycine-4-nitrophenyl ester (Boc-Gly-ONp) is a valuable reagent for this purpose. The 4-nitrophenyl group serves as an excellent leaving group, facilitating the aminolysis of the ester by the N-terminal amine of another amino acid or peptide, thereby forming a new peptide bond under mild conditions.
These application notes provide a detailed overview of the use of this compound in solution-phase peptide synthesis, including experimental protocols, quantitative data, and logical workflows to guide researchers in its effective application.
Core Principles
The use of this compound in peptide synthesis is predicated on the active ester coupling method. The electron-withdrawing nature of the 4-nitrophenyl group polarizes the carbonyl carbon of the glycine residue, making it highly susceptible to nucleophilic attack by the amino group of the coupling partner. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond and releases 4-nitrophenol as a byproduct.
The key advantages of using this compound include:
-
Mild Reaction Conditions: The coupling reaction can be carried out at room temperature without the need for additional, and often harsh, coupling reagents.
-
Reduced Risk of Racemization: Glycine, being achiral, is not at risk of racemization. For chiral amino acids, the active ester method is known to minimize racemization compared to some other activation methods.
-
Reaction Monitoring: The progress of the coupling reaction can be conveniently monitored by spectrophotometrically measuring the release of the yellow-colored 4-nitrophenolate anion in the reaction mixture.
Data Presentation
Table 1: Comparative Reactivity of Active Esters in Dipeptide Synthesis
The following data, adapted from early work in the field, illustrates the relative efficiency of p-nitrophenyl esters compared to other active esters in the synthesis of N-benzyloxycarbonyl-L-leucyl-glycine ethyl ester.
| Activating Group | Solvent | Reaction Conditions | Conversion (%) | Isolated Yield (%) |
| Phenyl | Benzene | 20 min, 80 °C | 26.5 | 2.6 |
| Thiophenyl | Benzene | 20 min, 80 °C | 47.5 | 30.8 |
| o-Nitrophenyl | Benzene | 20 min, 80 °C | 90.0 | 76.0 |
| p-Nitrophenyl | Benzene | 20 min, 80 °C | 97.5 | 82.7 |
| p-Nitrophenylthio | Benzene | 20 min, 80 °C | 95.0 | 75.2 |
Data adapted from Bodanszky, M. Nature 1955, 175, 685.[1]
Table 2: Representative Yields of Di- and Tripeptides via in situ p-Nitrophenyl Ester Formation
While the following data is for the in situ formation of the active ester, it provides an indication of the expected yields for peptide bond formation using this chemistry.
| Product | Isolated Yield (%) | Purification Method |
| Cbz-Phe-Cys-OH | 98 | Precipitation |
| Cbz-Phe-His-OH | 88 | Precipitation |
| Fmoc-Phe-Phe-OH | 82 | Precipitation |
| Cbz-Gln-Phe-OH | 79 | Precipitation |
| Cbz-Gln-Leu-OH | 70 | Precipitation |
| Boc-Gln-Gly-OH | 35 | Chromatography |
| Cbz-Gln-Gly-Gly-OH | 30 | Chromatography |
Data adapted from Gagnon, P. et al. Tetrahedron Lett. 2002, 43, 7717–7719.[2]
Experimental Protocols
Protocol 1: Synthesis of a Dipeptide (e.g., Boc-Gly-Ala-OMe) using this compound
This protocol details the coupling of this compound with L-Alanine methyl ester (H-Ala-OMe) in an organic solvent.
Materials:
-
This compound (1.0 equivalent)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.0 equivalent)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester Salt:
-
Dissolve H-Ala-OMe·HCl (1.0 eq.) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.0 eq.) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization.
-
-
Coupling Reaction:
-
To the neutralized solution of H-Ala-OMe, add a solution of this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the product spot. The release of 4-nitrophenol can also be visually noted by the development of a yellow color, which will intensify upon addition of a base during work-up.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x) to remove any unreacted amine and the tertiary amine base.
-
Saturated NaHCO₃ solution (3 x) to remove the 4-nitrophenol byproduct (the aqueous layer will turn bright yellow).
-
Brine (1 x).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Gly-Ala-OMe.
-
If necessary, the crude product can be further purified by silica gel column chromatography.
-
Protocol 2: N-terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group to allow for further peptide chain elongation.
Materials:
-
Boc-protected peptide (e.g., Boc-Gly-Ala-OMe)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected peptide in anhydrous DCM or EtOAc.
-
Add an equal volume of TFA (for a 50% TFA/DCM solution) or a 4 M solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
Co-evaporate with a suitable solvent like DCM or toluene to ensure complete removal of residual acid.
-
The resulting peptide salt (e.g., H-Gly-Ala-OMe·TFA or H-Gly-Ala-OMe·HCl) can be used directly in the next coupling step after neutralization, or it can be precipitated with cold diethyl ether and collected by filtration.
-
Mandatory Visualizations
Caption: Workflow for dipeptide synthesis using this compound.
Caption: Decision workflow for reaction monitoring and purification.
References
Standard Operating Procedure for Boc-Gly-ONp Coupling in Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond is a cornerstone of synthetic organic chemistry, particularly in the fields of drug discovery and development. The use of N-α-protected amino acids is essential to prevent self-polymerization and control the sequence of amino acid addition. The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for the α-amino functionality of amino acids.
One common strategy for peptide bond formation involves the use of active esters. The p-nitrophenyl (ONp) ester of a Boc-protected amino acid, such as Boc-Gly-ONp, is a stable, crystalline solid that can be readily isolated and stored. This pre-activated form of Boc-glycine reacts with the free amino group of another amino acid or peptide to form a new peptide bond under relatively mild conditions, releasing p-nitrophenol as a byproduct. This method avoids the need for in situ activation with coupling reagents that can sometimes lead to side reactions. Glycine, being the simplest amino acid, is not susceptible to racemization during coupling, which simplifies the synthetic process.
These application notes provide a detailed protocol for the solution-phase coupling of this compound with an amino acid ester, a common procedure in the synthesis of dipeptides and larger peptide fragments.
Data Presentation
The efficiency of peptide coupling reactions can be influenced by various factors including the solvent, temperature, and reaction time. Below is a summary of typical conditions and expected outcomes for the coupling of this compound with an amino acid ester.
| Parameter | Value/Condition | Notes |
| Stoichiometry | ||
| This compound | 1.0 - 1.2 equivalents | A slight excess may be used to ensure complete consumption of the amino component. |
| Amino Acid Ester HCl | 1.0 equivalent | The limiting reagent. |
| Triethylamine (TEA) | 1.0 - 1.1 equivalents | To neutralize the hydrochloride salt of the amino acid ester. |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Chloroform (CHCl₃), or Tetrahydrofuran (THF) | DMF is often used for its excellent solvating properties for peptides. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically started at a lower temperature and allowed to warm to room temperature. |
| Reaction Time | 12 - 24 hours | Progress can be monitored by Thin Layer Chromatography (TLC). |
| Work-up & Purification | ||
| Primary Byproduct | p-Nitrophenol | Removed by washing the organic phase with a basic aqueous solution. |
| Purification Method | Aqueous work-up followed by column chromatography or recrystallization. | |
| Expected Outcome | ||
| Yield | 80 - 95% | Yields can vary depending on the specific amino acid ester and reaction scale.[1] |
| Purity | >95% after purification |
Experimental Protocols
Synthesis of a Dipeptide using this compound: A General Procedure
This protocol outlines the coupling of N-α-Boc-glycine p-nitrophenyl ester (this compound) with a generic amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl) in solution phase.
Materials:
-
N-α-Boc-glycine p-nitrophenyl ester (this compound)
-
Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl, H-Leu-OMe·HCl, etc.)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl), aqueous
-
Saturated sodium bicarbonate (NaHCO₃) solution, aqueous
-
Brine (saturated NaCl solution), aqueous
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Preparation of the Amine Component:
-
To a solution of the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM (or DMF, approx. 0.1-0.2 M), add triethylamine (1.0-1.1 eq) dropwise at 0 °C (ice bath).
-
Stir the mixture at 0 °C for 15-20 minutes to generate the free amine in situ.
-
-
Coupling Reaction:
-
To the solution containing the free amino acid ester, add this compound (1.05 eq) in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the dipeptide product. A yellow color will develop due to the release of p-nitrophenol.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM (or ethyl acetate if DMF was used as the solvent).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x volume of organic phase) to remove any unreacted triethylamine.
-
Saturated NaHCO₃ solution (3 x volume of organic phase) to remove the p-nitrophenol byproduct.[1] The aqueous layer will turn yellow. Repeat the washing until the aqueous layer is colorless.
-
Brine (1 x volume of organic phase) to remove residual water.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Boc-dipeptide ester.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-dipeptide ester.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualization
Caption: Workflow for this compound coupling with an amino acid ester.
Caption: Simplified mechanism of this compound coupling.
References
Application Notes and Protocols for Optimal Yield in Boc-Gly-ONp Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for utilizing Boc-Gly-ONp (tert-Butoxycarbonyl-glycine p-nitrophenyl ester) in peptide synthesis, with a focus on optimizing reaction parameters to achieve maximum yield. Detailed protocols for solution-phase coupling, data on the influence of various reaction components, and a troubleshooting guide are presented to assist researchers in the efficient synthesis of dipeptides and larger peptide fragments.
Introduction to this compound in Peptide Synthesis
This compound is an activated ester of Boc-glycine commonly employed in peptide synthesis. The p-nitrophenyl group serves as a good leaving group, facilitating the nucleophilic attack by the amino group of another amino acid or peptide to form a new peptide bond. This method is a classical approach in solution-phase peptide synthesis, valued for its simplicity and the crystalline, stable nature of the activated ester. Optimizing the reaction conditions is crucial for maximizing coupling efficiency and minimizing side reactions, thereby ensuring a high yield of the desired peptide product.
Factors Influencing Reaction Yield
Several factors can significantly impact the yield of the coupling reaction. These include the choice of solvent, the type and stoichiometry of the base used, the reaction temperature, and the reaction time. Understanding the interplay of these parameters is key to developing a robust and high-yielding protocol.
Data Presentation: Influence of Reaction Conditions on Dipeptide Yield
The following table summarizes the impact of different solvents and bases on the yield of dipeptide synthesis using Boc-amino acid p-nitrophenyl esters. While specific data for this compound is often embedded in broader studies, the following represents typical yields observed in such coupling reactions.
| Boc-Amino Acid | Amine Component | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| This compound | H-Ala-OEt | DMF | Triethylamine (1.1) | 25 | 12 | ~85-95 |
| This compound | H-Leu-OMe | Dioxane | N-Methylmorpholine (1.1) | 25 | 16 | ~80-90 |
| This compound | H-Val-OBn | THF | Diisopropylethylamine (1.2) | 25 | 24 | ~75-85 |
| Boc-Phe-ONp | H-Gly-OEt | Acetonitrile/Water | Triethylamine (1.0) | 25 | 4 | ~90 |
Note: Yields are highly dependent on the specific amino acid being coupled and the purification method. The data presented is a compilation from typical solution-phase peptide coupling experiments.
Experimental Protocols
This section provides a detailed methodology for a typical solution-phase peptide coupling reaction using this compound.
Protocol 1: Solution-Phase Synthesis of Boc-Gly-Ala-OEt
Materials:
-
This compound
-
L-Alanine ethyl ester hydrochloride (H-Ala-OEt·HCl)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester:
-
In a round-bottom flask, dissolve L-Alanine ethyl ester hydrochloride (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise while stirring.
-
Stir the mixture at 0 °C for 15 minutes.
-
-
Coupling Reaction:
-
To the neutralized amino acid ester solution, add this compound (1.05 equivalents).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Boc-Gly-Ala-OEt.
-
Mandatory Visualizations
Experimental Workflow for this compound Coupling
Caption: General workflow for the solution-phase synthesis of a dipeptide using this compound.
Signaling Pathway of Peptide Bond Formation
Caption: Mechanism of peptide bond formation using an activated p-nitrophenyl ester.
Application Notes and Protocols for the Choice of Base in Boc-Gly-ONp Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond is a cornerstone of peptide and protein synthesis. The use of N-Boc protected amino acid p-nitrophenyl (ONp) esters, such as Boc-Gly-ONp, represents a classical and effective method for amide bond formation. The success of the coupling reaction is critically dependent on the choice of base, which plays a pivotal role in neutralizing the amino acid salt and catalyzing the reaction. This document provides a detailed guide to selecting an appropriate base for this compound coupling reactions, complete with comparative data, a comprehensive experimental protocol, and a logical workflow for base selection. Glycine, being the simplest amino acid, does not pose a risk of racemization during coupling, which simplifies the process.[1]
Data Presentation: Comparison of Common Bases
The selection of a base for a this compound coupling reaction influences the reaction rate, yield, and the potential for side reactions. The following table summarizes the characteristics and typical performance of commonly used tertiary amine bases in the context of a representative solution-phase coupling of this compound with an amino acid ester (e.g., H-Ala-OMe).
| Base | pKa of Conjugate Acid | Key Characteristics | Typical Molar Equivalents | Representative Yield (%) | Notes |
| Triethylamine (TEA) | ~10.75 | Widely used, cost-effective, and reasonably strong base. | 1.0 - 1.5 | 85-95 | Can sometimes lead to side reactions due to its nucleophilicity.[2] |
| N,N-Diisopropylethylamine (DIPEA or Hunig's Base) | ~10.7 | Sterically hindered, non-nucleophilic base. | 1.0 - 2.0 | 90-98 | Preferred for minimizing side reactions, especially with sensitive substrates.[3] |
| N-Methylmorpholine (NMM) | ~7.4 | A weaker base than TEA or DIPEA, which can be advantageous in minimizing base-catalyzed side reactions. | 1.0 - 1.5 | 80-90 | Its lower basicity may result in slower reaction rates.[3] |
| 2,4,6-Collidine | ~7.4 | A sterically hindered, weak base. | 1.0 - 1.5 | 80-90 | Recommended in cases with a high risk of racemization, though not a concern with glycine.[3] |
Experimental Protocols
This section provides a detailed methodology for a representative solution-phase coupling of this compound with an amino acid methyl ester.
Protocol: Solution-Phase Coupling of this compound with an Amino Acid Ester
Materials:
-
This compound (1.0 equivalent)
-
Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 equivalent)
-
Selected tertiary amine base (e.g., DIPEA) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Amine Component:
-
Dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DCM (approx. 10 mL per mmol of amino acid ester) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add the selected tertiary amine base (e.g., DIPEA, 1.1 eq.) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization of the hydrochloride salt and formation of the free amine.
-
-
Coupling Reaction:
-
To the solution containing the free amine, add this compound (1.0 eq.).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. The yellow color of the p-nitrophenolate byproduct will also intensify as the reaction proceeds.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x volume of organic layer) to remove any unreacted amine and excess base.
-
Saturated NaHCO₃ solution (2 x volume of organic layer) to remove the p-nitrophenol byproduct. Repeat until the yellow color is no longer visible in the aqueous layer.
-
Brine (1 x volume of organic layer) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dipeptide.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-dipeptide ester.
-
Mandatory Visualization
Caption: Workflow for selecting a base for this compound coupling.
Discussion of Potential Side Reactions
While the coupling of this compound is generally straightforward, the choice of base can influence the occurrence of side reactions, particularly with more complex amino acid partners.
-
Racemization: Glycine is not chiral, so there is no risk of racemization at the alpha-carbon of the activated amino acid. However, when coupling other Boc-amino acid-ONp esters, the choice of a sterically hindered base like DIPEA or a weaker base like NMM is often preferred to minimize racemization of the activated residue.[3]
-
Diketopiperazine Formation: This side reaction is more prevalent in solid-phase peptide synthesis at the dipeptide stage but can also occur in solution-phase synthesis, especially with proline or other secondary amines as the second residue. The use of in situ neutralization protocols can help to suppress this side reaction.
-
Reaction with the Base: Unhindered bases like triethylamine have the potential to act as nucleophiles and react with the activated ester, although this is generally a minor pathway. The use of a non-nucleophilic, sterically hindered base such as DIPEA mitigates this risk.[4]
Conclusion
The choice of base is a critical parameter in the successful coupling of this compound. For routine couplings where the amino acid ester is not particularly sensitive, triethylamine offers a cost-effective option that provides good yields. However, for ensuring high purity and minimizing the potential for side reactions, the sterically hindered, non-nucleophilic base DIPEA is generally the preferred choice. N-Methylmorpholine can be considered when a weaker base is desired to avoid base-catalyzed side reactions with sensitive substrates. The provided protocol and workflow offer a comprehensive guide for researchers to perform these coupling reactions efficiently and with a high degree of success.
References
Application Notes and Protocols: Boc-Gly-ONp Coupling to Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The foundational step in SPPS is the covalent attachment of the first N-α-protected amino acid to an insoluble polymer support. For the synthesis of peptide acids using the tert-butyloxycarbonyl (Boc) strategy, Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer, remains a widely utilized solid support.[1]
This document provides detailed protocols for the coupling of Boc-Glycine to Merrifield resin. While Boc-Gly-ONp (p-nitrophenyl ester) is an activated form of Boc-Glycine, its direct use for the initial esterification of Merrifield resin is not the most commonly documented or practiced method. The more established and reliable methods involve the use of the Boc-Glycine cesium salt or the potassium fluoride-mediated coupling, which offer high loading efficiencies and minimize side reactions.[2][3] These protocols are presented herein, along with the subsequent steps of a typical Boc-SPPS workflow, including monitoring of the coupling reaction, deprotection of the Boc group, and final cleavage of the synthesized peptide from the resin.
Data Presentation
Table 1: Comparison of Common Methods for Loading Boc-Glycine onto Merrifield Resin
| Parameter | Cesium Salt Method | Potassium Fluoride Method | Microwave-Assisted KF Method |
| Reagents | Boc-Gly-OH, Cesium Carbonate | Boc-Gly-OH, Anhydrous Potassium Fluoride | Boc-Gly-OH, Anhydrous Potassium Fluoride |
| Solvent | DMF | DMF | 1-methyl-2-pyrrolidinone |
| Temperature | 50°C[2] | 50°C[3] | Microwave Irradiation (60% power) |
| Reaction Time | 24-48 hours[2] | 24 hours[3] | 5-6 minutes |
| Equivalents of Boc-Glycine | 1.0 - 1.2 eq. (relative to resin substitution)[2][4] | 1.5 eq. (relative to resin substitution)[2] | 2.0 eq. (relative to resin substitution) |
| Typical Loading Efficiency | 87.3% - 89.1%[5] | High (quantitative not specified) | High (quantitative not specified) |
| Key Advantages | High loading efficiency, well-established.[5] | Good yields, avoids preparation of cesium salt.[2] | Drastically reduced reaction time. |
Table 2: Reagents and Solvents for Boc-SPPS Workflow
| Step | Reagent/Solvent | Purpose |
| Resin Swelling | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | To allow penetration of reagents into the resin beads. |
| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM | Removal of the N-terminal Boc protecting group.[6] |
| Neutralization | 5-10% N,N-Diisopropylethylamine (DIEA) in DCM | To neutralize the protonated N-terminus after deprotection. |
| Amino Acid Coupling | Boc-amino acid, Coupling Reagent (e.g., HBTU, DIC/HOBt), DIEA, DMF | Formation of the peptide bond. |
| Monitoring | Ninhydrin (Kaiser Test) Reagents | To qualitatively assess the completion of the coupling reaction.[7] |
| Washing | DCM, DMF, Isopropanol (IPA) | To remove excess reagents and byproducts. |
| Cleavage | Anhydrous HF or TFMSA, Scavengers (e.g., anisole, p-cresol) | To cleave the completed peptide from the resin and remove side-chain protecting groups.[2] |
Experimental Protocols
Protocol 1: Loading of Boc-Glycine onto Merrifield Resin via the Cesium Salt Method
This is a widely used and reliable method for the esterification of the first amino acid to Merrifield resin.[6]
1.1. Preparation of Boc-Glycine Cesium Salt:
-
Dissolve Boc-Gly-OH (1.0 eq.) in methanol.
-
Add a 20% aqueous solution of cesium carbonate dropwise while stirring until the pH of the solution reaches 7.0.
-
Remove the solvent and water by rotary evaporation.
-
Co-evaporate the residue with anhydrous DMF twice to ensure the salt is completely dry.[2]
1.2. Coupling to Merrifield Resin:
-
Swell the Merrifield resin (1.0 eq., based on chlorine substitution) in DMF (6-8 mL per gram of resin) in a reaction vessel for at least 1 hour.
-
Add the dried Boc-Glycine cesium salt (1.0-1.2 eq.) to the swollen resin.[2][4]
-
Secure the reaction vessel on a shaker and heat to 50°C for 24-48 hours.[2]
-
After the reaction is complete, filter the resin and wash it sequentially with DMF (3x), 50% aqueous DMF (3x), DMF (3x), and finally methanol (3x).
-
Dry the resin under vacuum to a constant weight.
Protocol 2: Loading of Boc-Glycine onto Merrifield Resin via the Potassium Fluoride Method
This method provides a convenient alternative to the cesium salt method.[3]
-
Swell the Merrifield resin (1.0 eq., based on chlorine substitution) in DMF (6-8 mL per gram of resin) in a reaction vessel for at least 1 hour.
-
In a separate flask, dissolve Boc-Gly-OH (1.5 eq.) and anhydrous potassium fluoride (3.0 eq.) in DMF.[2]
-
Add the Boc-Glycine/KF solution to the swollen resin.
-
Secure the reaction vessel on a shaker and heat to 50°C for 24 hours.[3]
-
Filter the resin and wash it sequentially with DMF (3x), 50% aqueous DMF (3x), DMF (3x), and methanol (3x).
-
Dry the resin under vacuum to a constant weight.
Protocol 3: Microwave-Assisted Loading of Boc-Glycine onto Merrifield Resin
This method significantly accelerates the loading process.
-
Swell the Merrifield resin (1.0 g) in anhydrous 1-methyl-2-pyrrolidinone (10 mL) in a microwave-safe vessel for 10 minutes.
-
Add Boc-Gly-OH (2 mmol) and anhydrous potassium fluoride (3 mmol) to the vessel.
-
Irradiate the mixture in a microwave reactor for 5-6 minutes at 60% power, with intermittent cooling.
-
Allow the resin to cool to room temperature.
-
Filter the resin and wash it sequentially with DMF (3x), ethanol (3x), water (3x), ethanol (3x), and diethyl ether (3x).
-
Dry the resin under vacuum.
Protocol 4: Boc-SPPS Cycle
The following steps are repeated for the addition of each subsequent amino acid.
4.1. Boc Deprotection:
-
Wash the Boc-Gly-Merrifield resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[6]
-
Filter the resin and wash with DCM (3x) followed by isopropanol (2x).
4.2. Neutralization:
-
Add a solution of 5-10% DIEA in DCM to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x).
4.3. Amino Acid Coupling (Example with HBTU):
-
In a separate vessel, dissolve the next Boc-protected amino acid (2-3 eq.), HBTU (2-3 eq.), and HOBt (2-3 eq.) in DMF.
-
Add DIEA (4-6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture at room temperature for 1-2 hours.
4.4. Monitoring the Coupling Reaction (Ninhydrin/Kaiser Test):
-
Take a small sample of the resin beads (1-2 mg) and wash them thoroughly with DCM and then ethanol.
-
Add 2-3 drops each of Reagent A (potassium cyanide in pyridine), Reagent B (ninhydrin in n-butanol), and Reagent C (phenol in n-butanol).
-
Heat the sample at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution:
-
Blue beads and/or blue solution: Incomplete coupling. Recouple the amino acid.
-
Colorless/yellow beads and solution: Complete coupling. Proceed to the next deprotection step.[7]
-
Protocol 5: Final Cleavage from Merrifield Resin
This protocol uses Trifluoromethanesulfonic acid (TFMSA) for cleavage. Anhydrous HF is also commonly used but requires specialized equipment.
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 4 hours.
-
Place the dried peptide-resin in a round-bottom flask with a stir bar.
-
Add a scavenger mixture (e.g., 90% TFMSA, 5% anisole, 5% p-cresol) to the flask (10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Precipitate the cleaved peptide by adding the reaction mixture to a 10-fold excess of cold diethyl ether.
-
Collect the peptide precipitate by filtration or centrifugation.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualizations
Caption: Workflow for Boc-SPPS on Merrifield Resin.
Caption: Decision logic for the Ninhydrin (Kaiser) Test.
References
- 1. academic.oup.com [academic.oup.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of Boc-Gly-ONp in Manual Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-α-(tert-butyloxycarbonyl)-glycine p-nitrophenyl ester (Boc-Gly-ONp) in manual solid-phase peptide synthesis (SPPS). This document offers detailed protocols, comparative data on coupling strategies, and the advantages and limitations of employing this activated ester for the incorporation of glycine residues into a growing peptide chain.
Introduction
This compound is a stable, crystalline activated ester of Boc-glycine. In the landscape of peptide synthesis, particularly the Boc/Bzl strategy, the use of pre-activated amino acid derivatives like p-nitrophenyl (ONp) esters represents a classical and effective method for peptide bond formation. The Boc group serves as a temporary, acid-labile protecting group for the α-amino function, while the p-nitrophenyl ester provides a good leaving group, facilitating the nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[1][2] This approach circumvents the need for in situ activation with potentially hazardous or side-reaction-prone coupling reagents.[3] Glycine, being achiral, is not susceptible to racemization during coupling, which simplifies the synthetic process.
Core Principles of the this compound Coupling Method
The "active ester" method using this compound is a straightforward and controllable process. The reaction proceeds via a simple nucleophilic acyl substitution. The deprotected N-terminal amine of the peptide chain on the solid support attacks the activated carbonyl carbon of the this compound. This forms the desired peptide bond and releases the water-soluble byproduct, p-nitrophenol, which can be easily and efficiently removed by washing.[3]
Data Presentation: Comparison of Coupling Strategies
While specific yield and purity percentages are highly sequence-dependent, the following table provides a qualitative and quantitative comparison between the this compound active ester method and other common in situ activation methods used in Boc-SPPS.
| Feature | This compound (Active Ester) | Carbodiimide (e.g., DCC/DIC) + HOBt | Uronium/Aminium (e.g., HBTU/HATU) |
| Activation Strategy | Pre-activated, stable solid | In situ activation of carboxylic acid | In situ activation of carboxylic acid |
| Reagents Required | This compound | Boc-Gly-OH, DCC/DIC, HOBt | Boc-Gly-OH, HBTU/HATU, Base (DIEA) |
| Typical Coupling Time | 1 - 4 hours (or longer) | 1 - 2 hours | 20 - 60 minutes |
| Byproducts | p-nitrophenol (soluble) | Dicyclohexylurea (DCU, insoluble) or Diisopropylurea (DIU, soluble) | Tetramethylurea (soluble) |
| Racemization Risk | Very Low[3] | Low to Moderate (suppressed by HOBt)[4] | Low[5] |
| Convenience | High (no pre-activation step) | Moderate (multiple reagents to dissolve) | Moderate (pre-activation recommended) |
| Relative Cost | Moderate to High | Low to Moderate | High |
| Side Reactions | Minimal; yellow color from p-nitrophenolate can indicate reaction progress. | N-acylurea formation, potential for incomplete removal of urea byproducts.[6] | Guanidinylation of the N-terminus if activation is not properly managed. |
Experimental Protocols
This section provides a detailed methodology for a single coupling cycle of this compound in a manual SPPS workflow. This protocol assumes the synthesis is being performed on a resin (e.g., Merrifield, PAM) already bearing a peptide chain with a free N-terminal amine.
Materials and Reagents:
-
Peptide-resin with a free amine (e.g., H-Gly-Resin)
-
This compound
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[7]
-
Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF[8]
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade
-
Washing Solvents: DCM, DMF, IPA
-
Kaiser Test Kit: For monitoring the presence of free primary amines[9]
-
Manual SPPS reaction vessel
Protocol: Single Coupling Cycle Using this compound
1. Resin Preparation and Swelling: a. Place the peptide-resin (1.0 eq.) in the reaction vessel. b. Wash the resin with DMF (3 x 10 mL/g of resin). c. Swell the resin in DMF for 30-60 minutes to ensure optimal accessibility of the reactive sites.
2. N-terminal Boc Deprotection: a. Drain the DMF from the swollen resin. b. Add the Deprotection Solution (50% TFA in DCM, 10 mL/g of resin) to the resin. c. Agitate the mixture for 2 minutes.[7] d. Drain the solution. e. Add a fresh portion of the Deprotection Solution. f. Agitate for an additional 20-30 minutes.[1][10] g. Drain the solution and wash the peptide-resin thoroughly to remove residual acid:
- DCM (3 x 10 mL/g)
- IPA (2 x 10 mL/g)
- DCM (3 x 10 mL/g)
3. Neutralization: a. Add the Neutralization Solution (10% DIEA in DCM, 10 mL/g of resin) to the peptide-resin. b. Agitate for 2 minutes. c. Drain the solution. d. Repeat steps 3a and 3b one more time. e. Wash the peptide-resin thoroughly to remove excess base:
- DCM (3 x 10 mL/g)
- DMF (3 x 10 mL/g) f. At this stage, a small sample of resin beads should give a strong positive (dark blue) result with the Kaiser test, confirming the presence of the free primary amine.[11]
4. Coupling of this compound: a. In a separate vial, dissolve this compound (2.0 - 3.0 eq. relative to the initial resin loading) in DMF (approx. 5-10 mL/g of resin). b. Add the this compound solution to the neutralized peptide-resin in the reaction vessel. c. Agitate the mixture at room temperature. The reaction can be monitored by the appearance of a yellow color from the released p-nitrophenolate anion, especially in the presence of a slight excess of base or during the reaction with the amine. d. Allow the coupling reaction to proceed for 1-4 hours. Reaction time may need to be extended for sterically hindered sequences.
5. Monitoring the Coupling Reaction: a. After the desired reaction time, take a small sample of the resin beads. b. Wash the beads thoroughly with DMF and then ethanol on a spot plate or in a small test tube. c. Perform a Kaiser test.[9] d. Interpretation:
- Negative Result (beads remain colorless or yellow): The coupling is complete. Proceed to Step 6.
- Positive Result (beads turn dark blue): The coupling is incomplete. Continue agitating the reaction mixture for an additional 1-2 hours and re-test. If the test remains positive, a double coupling (repeating steps 4b-d with a fresh solution of this compound) may be necessary.
6. Washing: a. Once the coupling is complete (negative Kaiser test), drain the reaction solution. b. Wash the peptide-resin thoroughly to remove excess this compound and the p-nitrophenol byproduct:
- DMF (3 x 10 mL/g)
- DCM (3 x 10 mL/g)
- IPA (2 x 10 mL/g)
- DCM (3 x 10 mL/g)
The peptide-resin is now ready for the next cycle of deprotection and coupling.
Visualizations
Caption: General workflow for a single coupling cycle in manual Boc-SPPS.
Caption: Logical relationship in the this compound coupling step.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Automated Peptide Synthesis using Boc-Gly-ONp
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the use of Nα-Boc-glycine p-nitrophenyl ester (Boc-Gly-ONp) in automated solid-phase peptide synthesis. The p-nitrophenyl ester serves as an activated form of the carboxylic acid group of glycine, facilitating the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide. While active esters like p-nitrophenyl esters were among the earlier methods for peptide coupling, they are known for their stability and ease of use, though they may exhibit slower reaction kinetics compared to modern coupling reagents.[2][3]
Core Principles
The automated synthesis cycle using this compound follows the fundamental steps of Boc-SPPS. The workflow is a repetitive cycle for each amino acid to be incorporated into the peptide sequence.
A typical cycle consists of the following stages:
-
Resin Swelling : The solid support is swelled in a suitable solvent to ensure optimal accessibility of the reactive sites.
-
Boc Deprotection : The Nα-Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in dichloromethane (DCM).
-
Neutralization : The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a tertiary amine base, typically diisopropylethylamine (DIEA), to regenerate the free amine nucleophile.
-
Coupling : The activated amino acid, this compound, is introduced and reacts with the free amine to form a new peptide bond.
-
Washing : The resin is thoroughly washed after deprotection, neutralization, and coupling steps to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is fully assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.
Experimental Protocols
Materials and Reagents
-
Nα-Boc-glycine p-nitrophenyl ester (this compound)
-
Appropriate resin (e.g., Merrifield resin for peptide acids, MBHA or BHA resin for peptide amides)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropanol (IPA)
-
Cleavage cocktail (e.g., HF with scavengers like p-cresol, or a less hazardous TFMSA-based cocktail)
-
Diethyl ether, cold
-
Solvents for purification (e.g., acetonitrile, water, 0.1% TFA)
Automated Synthesizer Protocol: Single Coupling Cycle for this compound
This protocol is a general guideline and may need to be optimized based on the specific automated peptide synthesizer being used.
| Step | Operation | Reagent/Solvent | Duration |
| 1 | Wash | DMF | 3 x 1 min |
| 2 | Wash | DCM | 3 x 1 min |
| 3 | Deprotection | 50% TFA in DCM | 1 x 1 min (pre-wash) |
| 4 | Deprotection | 50% TFA in DCM | 1 x 20 min |
| 5 | Wash | DCM | 5 x 1 min |
| 6 | Wash | IPA | 2 x 1 min |
| 7 | Wash | DCM | 3 x 1 min |
| 8 | Neutralization | 10% DIEA in DCM | 2 x 2 min |
| 9 | Wash | DCM | 5 x 1 min |
| 10 | Coupling | 2-4 equivalents of this compound in DMF | 2-4 hours |
| 11 | Wash | DMF | 3 x 1 min |
| 12 | Wash | DCM | 3 x 1 min |
Notes on the Protocol:
-
Monitoring the Coupling Reaction : Since p-nitrophenyl esters can have slower reaction kinetics, it is highly recommended to monitor the coupling reaction for completeness.[2][3] This can be done by taking a small sample of the resin and performing a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (beads turn blue/purple), a second coupling (recoupling) with fresh this compound is recommended.
-
Solvent for Coupling : DMF is generally the preferred solvent for coupling as it effectively solvates the growing peptide chain and the reagents.
-
Double Coupling : For difficult sequences or if incomplete coupling is suspected, a double coupling strategy can be employed where the coupling step (Step 10) is repeated with a fresh solution of this compound.
Final Cleavage and Deprotection (HF Cleavage)
Caution : Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Resin Preparation : After the final coupling and washing steps, the N-terminal Boc group is removed using the standard deprotection protocol. The peptide-resin is then thoroughly dried under high vacuum for at least 4 hours.
-
HF Reaction Setup : Transfer the dried peptide-resin to the HF cleavage vessel. Add a scavenger cocktail (e.g., 1 mL of p-cresol per 9 mL of HF) to the resin.
-
HF Cleavage : Cool the reaction vessel to -78°C (dry ice/acetone bath) and condense the desired amount of anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
-
Reaction : Allow the mixture to stir at 0°C for 1 hour.
-
HF Removal : Evaporate the HF under a stream of nitrogen or by vacuum.
-
Peptide Precipitation : Add cold diethyl ether to the residue to precipitate the crude peptide.
-
Washing : Wash the peptide pellet multiple times with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Drying : Dry the crude peptide under vacuum.
Peptide Purification
The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired level of purity.
-
Dissolution : Dissolve the crude peptide in a minimal amount of an appropriate solvent (e.g., a mixture of water and acetonitrile containing 0.1% TFA).
-
Chromatography : Purify the peptide on a suitable C18 column using a gradient of water/acetonitrile containing 0.1% TFA.
-
Fraction Collection and Analysis : Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
Lyophilization : Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Data Presentation
Table 1: Comparison of Common Coupling Methods in Boc-SPPS
Quantitative data for the coupling efficiency of this compound in automated SPPS is not extensively reported in recent literature. The following table provides a general comparison with other common coupling methods.
| Coupling Method | Reagents | Typical Reaction Time | Relative Reactivity | Common Byproducts |
| Active Ester | Boc-AA-ONp | 1-4 hours | Moderate | p-Nitrophenol |
| Carbodiimide (in situ) | Boc-AA, DCC/HOBt or DIC/HOBt | 1-2 hours | High | Dicyclohexylurea (DCU) or Diisopropylurea (DIU) |
| Onium Salt (in situ) | Boc-AA, HBTU/DIEA or HATU/DIEA | 15-60 min | Very High | Tetramethylurea |
Note: Reaction times are estimates and can vary depending on the specific amino acids being coupled and the sequence.
Visualizations
Automated Boc-SPPS Workflow
Caption: General workflow for automated Boc-SPPS.
Logical Relationship of Boc Deprotection and Neutralization
Caption: Chemical transformation during deprotection and neutralization.
References
Application Notes and Protocols for the Incorporation of a Glycine Residue using Boc-Gly-ONp
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tert-butyloxycarbonyl-glycine p-nitrophenyl ester (Boc-Gly-ONp) for the incorporation of glycine residues in peptide synthesis. This document offers detailed protocols for both solid-phase and solution-phase methodologies, a summary of relevant quantitative data, and a discussion of the underlying chemical principles.
Introduction
The incorporation of glycine, the simplest amino acid, is a fundamental step in the synthesis of a vast array of peptides and proteins. This compound is an activated form of Boc-protected glycine, where the carboxyl group is esterified with p-nitrophenol. This esterification renders the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of a growing peptide chain, facilitating the formation of a peptide bond. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group of glycine prevents self-polymerization and other undesirable side reactions.[1] The use of p-nitrophenyl esters was a common strategy in the early days of peptide synthesis, valued for providing crystalline, stable activated amino acid derivatives.[2][3]
Principle of Activation and Coupling
The electron-withdrawing nature of the p-nitrophenyl group makes it a good leaving group, thereby activating the glycine carboxyl group for aminolysis. The reaction proceeds via a nucleophilic acyl substitution mechanism where the N-terminal amine of the peptide chain attacks the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate which then collapses to form the peptide bond and release p-nitrophenol.
Data Presentation
The following tables summarize quantitative data related to the synthesis of Boc-protected glycine and its dipeptide, providing an indication of reaction efficiencies. It is important to note that specific coupling yields for this compound are not widely reported in recent literature, as more modern coupling reagents are now prevalent. The presented data is for related processes.
Table 1: Synthesis Yield of Boc-Glycine [4]
| Starting Material | Reagents | Reaction Time | Yield (%) |
| L-glycine | (Boc)₂O, NaOH(aq) | 8 hours | 93.87 |
| L-glycine | (Boc)₂O, NaHCO₃(aq) | Not specified | 94.80 |
Table 2: Synthesis Yield of Boc-Gly-Gly-OH [5]
| Starting Material | Reagents | Reaction Time | Yield (%) |
| Glycylglycine | (Boc)₂O, Na₂CO₃(aq), THF | 2 hours | 85 |
| Glycylglycine | (Boc)₂O, Na₂CO₃(aq), Methanol | 2 hours | 80 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the manual incorporation of a glycine residue onto a solid support using the Boc/Bzl protection strategy.
Workflow for Boc-SPPS Glycine Incorporation
Caption: General workflow for glycine incorporation using this compound in solid-phase peptide synthesis.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
This compound
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Reagents for Kaiser test
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat the resin again with 50% TFA in DCM for 20-25 minutes to ensure complete removal of the Boc group.[6]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA.
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM for 2 x 2 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling:
-
Dissolve 2-3 equivalents of this compound in DMF.
-
Add the this compound solution to the neutralized peptide-resin.
-
Allow the reaction to proceed at room temperature with gentle agitation for 4-12 hours. The reaction can be monitored for the disappearance of the yellow color of the p-nitrophenolate anion if a base is present, or more reliably by taking resin samples for a Kaiser test.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and the p-nitrophenol byproduct.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless or turn yellow) indicates complete coupling. A positive result (blue beads) indicates the presence of free primary amines and an incomplete reaction. If the reaction is incomplete, a second coupling can be performed.
-
Solution-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the coupling of this compound to an amino acid ester in solution.
Workflow for Solution-Phase Glycine Incorporation
Caption: General workflow for solution-phase coupling of this compound.
Materials:
-
Amino acid or peptide ester (e.g., H-Ala-OMe)
-
This compound
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) as solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Thin-layer chromatography (TLC) supplies
Protocol:
-
Reaction Setup:
-
Dissolve the amino acid or peptide ester (1 equivalent) in EtOAc or DCM.
-
Add this compound (1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The basic wash helps to remove any unreacted Boc-Gly-OH (if formed by hydrolysis) and the acidic p-nitrophenol byproduct.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography on silica gel.
-
Discussion of Potential Side Reactions
While glycine is not susceptible to racemization, other side reactions can occur during peptide synthesis. When using active esters like this compound, the primary concerns are incomplete coupling and potential side reactions related to the protecting groups and cleavage conditions. In Boc-SPPS, diketopiperazine formation can occur at the dipeptide stage, especially when proline is the second amino acid.[6] During the final cleavage with strong acids like HF, side-chain protecting groups can generate reactive cations that may lead to undesired modifications of sensitive residues such as tryptophan or methionine. The use of scavengers in the cleavage cocktail is crucial to mitigate these side reactions.
Conclusion
This compound remains a viable reagent for the incorporation of glycine residues, particularly in solution-phase synthesis or when a crystalline, activated derivative is preferred. While modern coupling reagents often offer faster reaction times and higher efficiencies in solid-phase synthesis, the principles and protocols outlined here provide a solid foundation for the successful use of this compound for researchers in peptide chemistry and drug development. Careful monitoring of the coupling reaction is essential to ensure complete incorporation and high-purity final products.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of peptides by aminolysis of nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 5. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
- 6. chempep.com [chempep.com]
Application Notes and Protocols: Step-by-Step Guide to Boc Deprotection Following Boc-Gly-ONp Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from the product of a Boc-Gly-ONp coupling reaction. The protocols outlined below are based on established methodologies and offer options for various experimental conditions, including standard acidic deprotection and greener alternatives.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in peptide synthesis and other organic syntheses due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] Following the coupling of this compound (Boc-glycine p-nitrophenyl ester) with an amine, the subsequent deprotection of the Boc group is a critical step to liberate the free amine for further chain elongation or modification. The most common method for Boc deprotection involves treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[1][4] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[1][3][5] This process must be performed under conditions that are effective for Boc removal while minimizing side reactions.
Data Summary of Boc Deprotection Conditions
The following table summarizes various conditions reported for the deprotection of N-Boc protected amines, providing a comparative overview of reagents, reaction times, and yields.
| Reagent | Solvent(s) | Temperature | Time | Yield | Notes |
| 25-50% Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 20-30 minutes | >99% | Standard and most common method for solid-phase peptide synthesis (SPPS).[1][4] |
| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 30-60 minutes | >98% | An effective alternative to TFA.[1][6] |
| Choline chloride: p-toluenesulfonic acid (DES) | Neat | Room Temperature | 10-30 minutes | Excellent | A greener, deep eutectic solvent-based method.[7] |
| Oxalyl chloride (3 equiv.) | Methanol (MeOH) | Room Temperature | 1-4 hours | Up to 90% | A mild method for deprotection.[8] |
| Phosphoric Acid (H₃PO₄) | - | - | - | - | An environmentally benign alternative to TFA.[2][9] |
| High Temperature (with trace water) | Ionic Liquid or Neat | ~150 °C | 10 minutes | High | Rapid deprotection, particularly with substrates having free acid groups.[10] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the most common and robust method for Boc deprotection using TFA in DCM.
Materials:
-
Product from this compound coupling (crude)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude product from the this compound coupling reaction in anhydrous DCM (approximately 10-20 mL per gram of crude product).
-
Acid Treatment: To the stirred solution, add an equal volume of TFA (creating a 50% TFA/DCM solution).[4] The reaction is typically complete within 20-30 minutes at room temperature.[1]
-
Monitoring the Reaction: The progress of the deprotection can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. To facilitate the removal of residual TFA, co-evaporation with toluene or benzene can be performed.[11]
-
Work-up:
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid and remove the p-nitrophenol byproduct from the coupling step. The aqueous layer will typically turn yellow due to the formation of the sodium p-nitrophenolate salt. Repeat the wash until the aqueous layer is colorless.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
-
Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol provides an alternative to TFA, which may be advantageous for certain substrates.
Materials:
-
Product from this compound coupling (crude)
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane or other suitable solvent (e.g., methanol)[11]
-
Diethyl ether (cold)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of anhydrous 1,4-dioxane or another suitable solvent.
-
Acid Treatment: Add 4M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of the Boc-protected compound).[1] Stir the reaction mixture at room temperature for 30-60 minutes.[1]
-
Monitoring the Reaction: Monitor the reaction progress by TLC.
-
Product Isolation (as HCl salt): The deprotected amine hydrochloride salt may precipitate from the reaction mixture. If so, it can be collected by filtration and washed with cold diethyl ether. Alternatively, the solvent can be removed under reduced pressure.
-
Work-up (to obtain the free amine):
-
Dissolve or suspend the crude product (or the isolated HCl salt) in a mixture of an organic solvent (e.g., ethyl acetate or DCM) and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution to remove the p-nitrophenol byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to yield the free amine.
-
-
Purification: Purify the product as needed.
Logical Workflow for Boc Deprotection after this compound Coupling
Caption: Experimental workflow for Boc deprotection.
Signaling Pathway of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. reddit.com [reddit.com]
Troubleshooting & Optimization
Troubleshooting incomplete Boc-Gly-ONp coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete Boc-Gly-ONp coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound, or (tert-Butoxycarbonyl)glycine p-nitrophenyl ester, is an activated form of the amino acid glycine. The Boc (tert-Butoxycarbonyl) group protects the amino terminus, while the p-nitrophenyl (ONp) ester activates the carboxyl group for amide bond formation. This pre-activation allows for a controlled and efficient coupling reaction with the free amino group of a growing peptide chain or another amino acid ester. The p-nitrophenyl ester provides a good balance of reactivity and stability, making it a useful reagent in peptide synthesis.[1][2]
Q2: What are the primary indicators of an incomplete this compound coupling reaction?
The most common indicator of an incomplete coupling reaction is the presence of unreacted free primary amines on your peptide-resin (in solid-phase synthesis) or in your reaction mixture (in solution-phase synthesis). This can be detected using qualitative colorimetric tests such as the Kaiser test (ninhydrin test), which gives a positive blue/purple result in the presence of primary amines. For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable, and alternative tests like the isatin test or chloranil test should be used.
Q3: What are the most common causes of incomplete this compound coupling?
Several factors can lead to incomplete coupling reactions:
-
Steric Hindrance: Bulky amino acid residues near the coupling site can physically block the approach of the activated this compound.
-
Peptide Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate on the resin, making the N-terminal amine inaccessible.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reagents, insufficient reaction time, or an inappropriate solvent can all lead to incomplete reactions.
-
Poor Reagent Quality: Degradation of this compound or the coupling reagents due to improper storage or handling can reduce their reactivity.
-
Incomplete Deprotection: If the previous deprotection step to expose the N-terminal amine was incomplete, there will be fewer available sites for coupling.
Q4: Are there any specific side reactions associated with the use of p-nitrophenyl esters like this compound?
While p-nitrophenyl esters are generally mild activating agents, some side reactions can occur:[1][2]
-
Racemization: Although glycine itself is not chiral and therefore cannot racemize, if you are using a p-nitrophenyl ester of a different, chiral amino acid, racemization can be a concern, especially in the presence of a strong base.
-
O-Acylation: If your peptide contains unprotected hydroxyl groups (e.g., in serine or tyrosine residues), O-acylation can occur, where the this compound reacts with the hydroxyl group instead of the N-terminal amine.
-
Hydrolysis of the active ester: In the presence of water, the p-nitrophenyl ester can be hydrolyzed back to the carboxylic acid, rendering it inactive for coupling.
Troubleshooting Guides
Problem: Positive Kaiser test after this compound coupling.
A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling reaction is incomplete. Follow these steps to troubleshoot the issue:
-
Double Couple: The most immediate solution is to perform a second coupling. Drain the reaction vessel, wash the peptide-resin thoroughly with a suitable solvent like DMF, and then add a fresh solution of this compound and continue the coupling reaction.
-
Extend Reaction Time: If a second coupling is still insufficient, consider extending the reaction time for the subsequent coupling step to allow for complete reaction.
-
Optimize Solvent: If peptide aggregation is suspected, changing the solvent may be beneficial. Solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are better at disrupting secondary structures and improving solvation of the peptide chain than DMF.
-
Increase Reagent Excess: For difficult couplings, increasing the equivalents of this compound (e.g., from 1.5 to 3 equivalents) can help drive the reaction to completion.
-
Capping: If incomplete coupling persists after troubleshooting, it is advisable to "cap" the unreacted amines to prevent the formation of deletion sequences in your final peptide. This is typically done by treating the peptide-resin with acetic anhydride and a base like pyridine or diisopropylethylamine (DIPEA).
Data Presentation
Table 1: Influence of Reaction Conditions on Coupling Efficiency (Representative Data)
The following table summarizes the expected impact of various reaction parameters on the yield of peptide coupling reactions. Actual yields are sequence-dependent.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Key Considerations |
| Coupling Reagent | DIC/HOBt | 85-95 | HATU/DIPEA | >95 | HATU is a more potent activating reagent, often used for sterically hindered couplings. |
| Solvent | DCM | 80-90 | DMF | 90-98 | DMF generally provides better solvation for the growing peptide chain, reducing aggregation. |
| Reaction Time | 1 hour | ~85 | 4 hours | >95 | Longer reaction times can improve yields for difficult couplings but may also increase the risk of side reactions. |
| Temperature | Room Temp. | 90-98 | 50°C | >95 | Elevated temperatures can increase reaction rates but may also promote racemization for chiral amino acids. |
| Base (for in situ activation) | NMM | 90-95 | DIPEA | 90-98 | DIPEA is a stronger, more hindered base that can be more effective but also carries a higher risk of promoting side reactions. |
Experimental Protocols
Protocol 1: Solid-Phase this compound Coupling
This protocol describes a general procedure for coupling this compound to a peptide-resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 1 min).
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF (2 x 2 min).
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Coupling: Prepare a solution of this compound (2-3 equivalents relative to the resin loading) in DMF. Add the solution to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring the Reaction: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and the p-nitrophenol byproduct.
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Solution-Phase this compound Coupling
This protocol outlines a general procedure for coupling this compound to an amino acid ester in solution.
-
Reactant Preparation: Dissolve the amino acid ester hydrochloride (1 equivalent) in a suitable solvent such as DMF or DCM. Add a tertiary base like triethylamine (TEA) or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.
-
Coupling: Add this compound (1.1-1.2 equivalents) to the solution of the amino acid ester.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 10% citric acid solution), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete this compound coupling reactions.
Caption: General experimental workflow for a single this compound coupling cycle in SPPS.
References
Technical Support Center: Troubleshooting Side Reactions of Boc-Gly-ONp in Solid-Phase Peptide Synthesis (SPPS)
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate side reactions associated with the use of Boc-Gly-ONp in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with the use of this compound in SPPS?
The most significant side reaction when using Boc-Glycine, including its p-nitrophenyl (ONp) active ester, is the formation of diketopiperazine (DKP) . This is particularly prevalent when glycine is the second amino acid in the peptide sequence (C-terminal residue is amino acid 1). The reaction involves the intramolecular cyclization of the dipeptidyl-resin, which results in the cleavage of the dipeptide from the resin support. This leads to a significant reduction in the yield of the target peptide and the formation of a truncated peptide lacking the first two amino acids.
Q2: Are there any side reactions specifically caused by the p-nitrophenyl (ONp) ester?
The available literature does not indicate significant side reactions uniquely attributable to the p-nitrophenyl ester during the coupling step in SPPS. The primary concerns are related to the intrinsic properties of the Boc-Glycine moiety and the general conditions of the SPPS cycle. Glycine, being achiral, is not susceptible to racemization during coupling.
Q3: How does the Boc protection strategy influence diketopiperazine formation?
In Boc-SPPS, the Nα-Boc protecting group is removed with a moderate acid like trifluoroacetic acid (TFA). This leaves the terminal amino group in its protonated, non-nucleophilic ammonium salt form. DKP formation can only proceed after the neutralization step, which generates the free, nucleophilic amine. Therefore, the conditions and duration of the neutralization step are critical in controlling this side reaction.[1]
Q4: What factors influence the extent of diketopiperazine formation?
Several factors can affect the rate and extent of DKP formation:
-
Peptide Sequence: Sequences with Glycine or Proline as the second amino acid are highly susceptible.
-
Neutralization Conditions: Prolonged exposure of the free N-terminal amine to basic conditions after deprotection significantly increases the risk of DKP formation.
-
Resin and Linker: The type of resin and the nature of the linker can influence the susceptibility of the ester bond to nucleophilic attack.
-
Temperature: Higher temperatures can accelerate the rate of DKP formation.[1]
Troubleshooting Guide
Issue: Low yield of the target peptide and identification of a truncated sequence lacking the N-terminal dipeptide.
This is a strong indication of significant diketopiperazine (DKP) formation.
Diagram: Diketopiperazine Formation Mechanism
Caption: Mechanism of Diketopiperazine (DKP) formation.
Mitigation Strategies & Experimental Protocols
The most effective strategy to minimize DKP formation is to reduce the time the N-terminal amine of the dipeptide is in its free, nucleophilic state before the coupling of the third amino acid.
In Situ Neutralization Coupling
This is the most recommended method. Neutralization and coupling occur in the same step, minimizing the opportunity for intramolecular cyclization.[2][3][4][5]
-
Resin Preparation: Start with the Boc-Gly-Xaa-resin in a reaction vessel.
-
Boc Deprotection:
-
Swell the resin in dichloromethane (DCM) for 20 minutes.
-
Treat with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes. Drain.
-
Treat again with 50% TFA in DCM for 20 minutes. Drain.
-
-
Washing:
-
Wash the resin with DCM (3 x 1 min).
-
Wash with isopropanol (1 x 1 min).
-
Wash with DCM (3 x 1 min).
-
Wash with N,N-dimethylformamide (DMF) (3 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the next Boc-amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF.
-
-
In Situ Neutralization and Coupling:
-
Add the activated amino acid solution to the peptide-resin.
-
Immediately add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the reaction vessel.
-
Agitate the mixture for 10-20 minutes.
-
-
Post-Coupling Wash:
-
Drain the reaction mixture.
-
Wash the resin with DMF (3 x 1 min).
-
-
Cycle Repetition: Proceed to the deprotection step for the next cycle.
Use of Pre-formed Dipeptides
Synthesizing the Boc-Gly-Xaa dipeptide in solution and then coupling it to the resin bypasses the vulnerable dipeptide stage on the solid support.
Lowering Reaction Temperature
Performing the neutralization and coupling steps at a lower temperature (e.g., 0-5 °C) can help to reduce the rate of DKP formation.[1]
Quantitative Data
While specific quantitative data for DKP formation with this compound is not extensively reported, the following table provides an illustrative comparison of expected trends based on data from similar systems. The primary factor influencing DKP formation in Boc-SPPS is the neutralization protocol.
| Neutralization Protocol | Dipeptide Sequence | Expected DKP Formation (%) | Notes |
| Standard (Pre-neutralization) | X-Gly-Resin | 10 - 50% | High potential for DKP formation due to the presence of free amine before coupling. |
| In Situ Neutralization | X-Gly-Resin | < 5% | Significantly reduces DKP formation by minimizing the lifetime of the free amine. |
| Standard (Pre-neutralization) | X-Pro-Resin | 15 - 60% | Proline sequences are also highly susceptible to DKP formation. |
| In Situ Neutralization | X-Pro-Resin | < 7% | Effective at suppressing DKP formation for proline-containing dipeptides. |
Note: These values are illustrative and can vary depending on the specific amino acid (X), resin, and reaction conditions.
Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential tools for identifying and quantifying DKP and other side products.
Diagram: Analytical Workflow for Side Reaction Analysis
Caption: Workflow for the analysis of side reactions in SPPS.
Experimental Protocol: HPLC Analysis of Crude Peptide
-
Sample Preparation:
-
After coupling the third amino acid, wash and dry a small sample of the peptide-resin (5-10 mg).
-
Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole).
-
Precipitate the crude peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient is 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the desired peptide and the peak for the diketopiperazine (which will have a much shorter retention time).
-
Integrate the peak areas to quantify the relative amounts of the target peptide and the DKP side product.
-
Diagram: Troubleshooting Logic
Caption: Troubleshooting workflow for low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Strategies to Mitigate Diketopiperazine Formation when using Boc-Gly-ONp
For researchers, scientists, and professionals in drug development, the formation of diketopiperazine (DKP) is a well-known side reaction in peptide synthesis that can significantly impact yield and purity. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to effectively avoid DKP formation when utilizing Boc-Gly-ONp in solution-phase peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Diketopiperazine (DKP) and why is it problematic?
A1: Diketopiperazine (DKP) is a cyclic dipeptide formed through an intramolecular cyclization of a dipeptide or its activated ester. This process is particularly favorable for dipeptides with sterically unhindered amino acids like glycine. The formation of this stable six-membered ring is generally irreversible and results in the consumption of the desired linear peptide, leading to reduced yields and complicating the purification process.
Q2: What is the mechanism of DKP formation from a dipeptide ester like one formed from this compound?
A2: After coupling this compound to a C-terminally protected amino acid, a Boc-Gly-Xxx-OR dipeptide is formed. The subsequent removal of the Boc protecting group exposes the N-terminal amine. This free amine can then act as a nucleophile, attacking the activated carbonyl of the C-terminal amino acid ester. This intramolecular reaction leads to the formation of the cyclic DKP and the release of the C-terminal protecting group.
Q3: Which factors primarily influence the rate of DKP formation?
A3: The propensity for DKP formation is influenced by several key factors:
-
Amino Acid Sequence: Dipeptides containing glycine are particularly susceptible due to the lack of steric hindrance.
-
Deprotection and Neutralization Conditions: The crucial step is the neutralization of the N-terminal amine after Boc deprotection. The presence of a free, non-protonated amine in solution significantly increases the rate of intramolecular cyclization. Prolonged exposure to basic conditions during this step is a major contributor to DKP formation.
-
Temperature: Higher temperatures accelerate the rate of the cyclization reaction.
-
Solvent: The choice of solvent can influence the reaction rate. For instance, DKP formation has been observed to be faster in solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) compared to acetonitrile (ACN).[1]
-
Base: The type and concentration of the base used for neutralization can impact the extent of DKP formation.
Troubleshooting Guide
| Problem Encountered | Plausible Cause | Recommended Corrective Actions |
| Low Yield of Target Peptide: A significant portion of the starting material is consumed, but the desired linear peptide is not the major product. | Diketopiperazine (DKP) Formation: The deprotected dipeptide intermediate is cyclizing to form DKP. | 1. Implement an in situ Neutralization/Coupling Protocol: This is the most effective strategy. Instead of a separate neutralization step after Boc deprotection, the protonated dipeptide ester is added directly to the pre-activated amino acid solution containing a non-nucleophilic base. This minimizes the time the reactive free amine is available for cyclization.[2] 2. Control the Temperature: Perform the coupling and subsequent deprotection/coupling steps at lower temperatures (e.g., 0 °C) to decrease the rate of the intramolecular cyclization side reaction. 3. Choose an Appropriate Solvent: Consider using a solvent less prone to promoting DKP formation, if compatible with your reaction. |
| Presence of a Major Byproduct: A significant peak corresponding to the mass of the cyclic dipeptide is observed in the crude product analysis (e.g., LC-MS). | Intramolecular Cyclization: The dipeptide has cyclized to form the DKP. | 1. Optimize the Neutralization Step: If an in situ protocol is not feasible, minimize the time between the neutralization of the deprotected dipeptide and the addition of the next activated amino acid. 2. Consider a Different Base: While data for this compound is limited, for related systems, the choice of base can be critical. Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA). |
| Inconsistent Results with Glycine-Containing Sequences: Yields are particularly low when coupling an amino acid to a glycine-containing dipeptide. | High Propensity of Glycine for DKP Formation: The lack of steric hindrance around the glycine residue makes the dipeptide conformationally favorable for cyclization. | 1. Prioritize the in situ Neutralization/Coupling Protocol: This is especially critical for glycine-containing sequences. 2. Use a Pre-formed Dipeptide: If feasible, coupling a pre-synthesized and purified Boc-protected dipeptide can bypass the vulnerable dipeptide ester intermediate. |
Quantitative Data on Diketopiperazine Formation
While specific quantitative data for DKP formation from this compound is not extensively reported, studies on analogous systems provide valuable insights into the impact of reaction conditions. The following table summarizes qualitative trends and available quantitative data for related compounds.
| Condition | Amino Acid Sequence | Solvent | Base | Temperature (°C) | DKP Formation (%) | Reference |
| Post-coupling hold time | Fmoc-Pro-Pro-Ser-resin | DMF | - | Room Temp | ~1.55% after 96h | [1] |
| Post-coupling hold time | Fmoc-Ala-Pro-Pro-Pro-Ser-resin | DMF | - | Room Temp | ~15% after 650h | [1] |
| Post-coupling hold time | Fmoc-Pro-Pro-Ser-resin | DMF | - | Room Temp | up to 80% after 650h | [1] |
| Heating | Isoleucylglycine | Aqueous (pH 6.2) | - | 132 | ~50% | [3] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound to an Amino Acid Ester
This protocol describes a standard method for the initial coupling reaction.
-
Reactant Preparation: In a clean, dry flask, dissolve the amino acid ester hydrochloride salt (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIEA) (1.1 equivalents) dropwise to neutralize the hydrochloride salt.
-
Coupling: To the neutralized amino acid ester solution, add a solution of this compound (1.05 equivalents) in the same solvent.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Xxx-OR.
Protocol 2: Boc Deprotection and In Situ Acylation to Prevent DKP Formation
This protocol is highly recommended for the subsequent coupling step to avoid DKP formation.
-
Boc Deprotection: Dissolve the crude Boc-Gly-Xxx-OR (1.0 equivalent) from Protocol 1 in a minimal amount of a suitable solvent like DCM. Cool the solution to 0 °C. Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).[4] Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Removal of TFA: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA. The resulting product is the TFA salt of the dipeptide ester (H-Gly-Xxx-OR·TFA). Do not neutralize the amine at this stage.
-
Pre-activation of the Next Amino Acid: In a separate flask, dissolve the next Boc-protected amino acid (1.1 equivalents) and a coupling agent such as HBTU (1.1 equivalents) in DMF. Cool to 0 °C and add DIEA (2.2 equivalents). Allow the mixture to pre-activate for a few minutes.
-
In Situ Neutralization and Coupling: Add a solution of the H-Gly-Xxx-OR·TFA salt in a minimal amount of DMF to the pre-activated amino acid solution at 0 °C.[2]
-
Reaction and Work-up: Allow the reaction to proceed at 0 °C to room temperature until completion. The work-up procedure is similar to that described in Protocol 1.
Mandatory Visualizations
Caption: Mechanism of DKP formation from a Boc-protected dipeptide ester.
Caption: Comparison of standard vs. in situ protocols to avoid DKP.
References
Optimizing Boc-Gly-ONp Coupling: A Technical Support Center
Welcome to the Technical Support Center for optimizing the coupling efficiency and kinetics of Boc-Gly-ONp (tert-Butyloxycarbonyl-glycine p-nitrophenyl ester). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is an activated ester of Boc-protected glycine. The p-nitrophenyl (ONp) group is an electron-withdrawing group that makes the ester carbonyl highly susceptible to nucleophilic attack by the free amine of a growing peptide chain, thus facilitating peptide bond formation. It is a stable, crystalline solid that can be easily handled and stored, making it a convenient reagent for both solution-phase and solid-phase peptide synthesis (SPPS).
Q2: What are the main advantages of using this compound for peptide coupling?
The primary advantages include:
-
Stability: this compound is a stable, isolable solid, which allows for easier handling and storage compared to more reactive coupling reagents that need to be generated in situ.
-
Mild Reaction Conditions: The coupling reaction can proceed under mild conditions, which helps to minimize side reactions.
-
Visual Monitoring: The release of the p-nitrophenolate anion during the coupling reaction produces a yellow color, which can be used for qualitative or quantitative monitoring of the reaction progress.
-
Reduced Racemization Risk for Glycine: As glycine is not a chiral amino acid, there is no risk of racemization at the alpha-carbon during the coupling step, simplifying the purification of the final peptide.
Q3: What are the potential disadvantages or challenges when using this compound?
Challenges associated with this compound include:
-
Slower Reaction Kinetics: Compared to more modern and potent coupling reagents like HBTU or HATU, the reaction rate of p-nitrophenyl esters can be slower, potentially requiring longer reaction times for complete coupling, especially with sterically hindered amino acids.
-
p-Nitrophenol Byproduct: The release of p-nitrophenol requires thorough washing steps to ensure its complete removal from the final peptide, as it can interfere with purification and analysis.
-
Side Reactions with Nucleophilic Side Chains: The activated ester can potentially react with nucleophilic side chains of certain amino acids if they are not properly protected.
Q4: How can I monitor the progress of a this compound coupling reaction?
The progress of the coupling can be monitored in several ways:
-
Colorimetric Monitoring: In solution-phase synthesis, the formation of the yellow p-nitrophenolate ion can be monitored spectrophotometrically. In SPPS, the appearance of a yellow color in the reaction solution indicates that the coupling is proceeding.
-
Kaiser Test (Ninhydrin Test): This is a widely used qualitative test in SPPS to detect the presence of free primary amines on the resin.[1] A positive result (blue/purple color) indicates an incomplete coupling, while a negative result (yellow/colorless) suggests the coupling is complete.[1]
-
Chromatography (TLC, HPLC): In solution-phase synthesis, Thin-Layer Chromatography (TLC) can be used to monitor the disappearance of the starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of the reaction mixture.
Q5: What are the key factors that influence the efficiency of this compound coupling?
Several factors can impact the coupling efficiency:
-
Solvent: The choice of solvent is critical for solvating the peptide-resin and reagents.[2] Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are generally good choices for SPPS due to their excellent solvating properties.[2]
-
Temperature: Increasing the reaction temperature can enhance the reaction rate, but it may also increase the risk of side reactions. Optimization is often required.
-
Base: The presence of a tertiary amine base, such as diisopropylethylamine (DIEA), is often used to neutralize the protonated N-terminus and facilitate the coupling reaction. The choice and concentration of the base can be critical.
-
Steric Hindrance: The steric bulk of the N-terminal amino acid on the growing peptide chain can affect the accessibility of the amine group and thus the coupling rate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield (Positive Kaiser Test after coupling) | 1. Incomplete Reaction: The reaction time may be insufficient, especially if coupling to a sterically hindered amino acid. 2. Poor Solvation: The peptide-resin may not be adequately swollen, limiting reagent access. 3. Reagent Degradation: The this compound or the amine component may have degraded. | 1. Increase Reaction Time: Extend the coupling time (e.g., from 2 hours to 4 hours or overnight). 2. Optimize Solvent: Switch to a more effective solvating solvent like NMP or a mixture of DMF/DCM. 3. Use Fresh Reagents: Ensure the quality and purity of all reagents. 4. Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh this compound. |
| Presence of Deletion Sequences in the Final Peptide | Incomplete Coupling: The this compound failed to couple completely, and the unreacted N-terminus was capped in a subsequent step or reacted with the next amino acid. | Ensure Complete Coupling: Before proceeding to the next deprotection step, confirm complete coupling using the Kaiser test. If the test is positive, perform a second coupling. |
| Side Reactions | 1. Reaction with Nucleophilic Side Chains: The activated ester may react with unprotected nucleophilic side chains (e.g., the hydroxyl group of serine or threonine). 2. Diketopiperazine (DKP) Formation: If glycine is the second amino acid in the sequence, the deprotected dipeptide can cyclize and cleave from the resin. | 1. Use Side-Chain Protecting Groups: Ensure that all reactive side chains are appropriately protected. 2. Optimize Coupling of the Third Amino Acid: For sequences prone to DKP formation, ensure rapid and efficient coupling of the third amino acid to minimize the time the N-terminal of the dipeptide is exposed. |
| Difficulty in Removing the p-Nitrophenol Byproduct | Insufficient Washing: The washing steps after the coupling reaction may not be adequate to remove all of the liberated p-nitrophenol. | Thorough Washing: Increase the number and volume of washes with DMF and DCM after the coupling step. A wash with a mild basic solution (e.g., 5% DIEA in DMF) can also help to remove the acidic p-nitrophenol. |
Data Presentation
Factors Affecting this compound Coupling Efficiency
| Parameter | Effect on Coupling Efficiency | Recommendations |
| Solvent | The polarity and solvating power of the solvent significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred. | DMF and NMP are excellent choices for SPPS. For solution-phase, DMF, THF, and acetonitrile can be used. |
| Temperature | Higher temperatures generally increase the reaction rate. | Start with room temperature. If the reaction is slow, the temperature can be moderately increased (e.g., to 40-50°C), but monitor for potential side reactions. |
| Reaction Time | Longer reaction times lead to higher conversion. | A typical starting point is 2-4 hours. For difficult couplings, this can be extended to overnight. Monitor the reaction for completion. |
| Base | A non-nucleophilic base can facilitate the reaction by deprotonating the N-terminal amine. | In SPPS, DIEA is commonly used. In solution-phase, triethylamine (TEA) or DIEA can be employed. Use the minimum effective amount to avoid side reactions. |
| Additives | Additives like 1-Hydroxybenzotriazole (HOBt) can sometimes accelerate the coupling reaction, although they are more commonly used with carbodiimide-mediated couplings. | The use of additives with pre-activated esters like this compound is not standard but can be explored for particularly challenging couplings. |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of this compound
This protocol describes the coupling of this compound to an amino acid ester.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in DMF.
-
Add TEA or DIEA (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Add this compound (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours. The reaction mixture will turn yellow as p-nitrophenol is released.
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Solid-Phase Coupling of this compound (Manual Synthesis)
This protocol outlines a standard manual SPPS coupling step using this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.
-
Add DIEA (1 equivalent relative to the resin loading) to the swollen resin to neutralize any residual acid and stir for 2 minutes.
-
Drain the DMF/DIEA solution and wash the resin with DMF (3x).
-
Add the solution of this compound to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. A yellow color may be observed in the solution.
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free amines.
-
If the Kaiser test is negative (yellow beads), the coupling is complete. Proceed to the washing steps.
-
If the Kaiser test is positive (blue/purple beads), continue the coupling for another 1-2 hours or perform a double coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the p-nitrophenol byproduct.
Visualizations
Caption: Solution-phase coupling workflow for this compound.
Caption: Solid-phase peptide synthesis (SPPS) coupling cycle with this compound.
Caption: Troubleshooting logic for low coupling yield in this compound reactions.
References
Technical Support Center: Purification of Peptides Synthesized with Boc-Gly-ONp
Welcome to the technical support center for the purification of peptides synthesized using Boc-Gly-ONp. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting tips, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities when synthesizing peptides with this compound?
A1: The primary impurities include:
-
p-Nitrophenol (pNP): A byproduct of the coupling reaction, which is bright yellow and can interfere with purification and characterization.
-
Unreacted this compound: The activated amino acid that did not couple to the peptide chain.
-
Deletion Sequences: Peptides that are missing one or more amino acids due to incomplete coupling reactions.[1]
-
Truncated Peptides: Shortened peptide chains that can arise from issues like diketopiperazine formation, especially if the second amino acid is proline or glycine.
-
Incompletely Deprotected Peptides: Peptides that still retain their Boc protecting groups.[1]
Q2: My crude peptide solution is yellow. What does this mean and how do I get rid of it?
A2: The yellow color is due to the presence of p-nitrophenol (pNP), a byproduct of the coupling reaction with this compound. It is crucial to remove pNP as it can interfere with downstream applications and analysis. Removal can be achieved through an extractive workup or during chromatographic purification.
Q3: What is the best initial purification strategy for my crude peptide?
A3: For peptides synthesized in solution, an initial extractive workup is highly recommended to remove the bulk of p-nitrophenol and other water-soluble impurities. For peptides synthesized on solid phase, the cleavage cocktail and subsequent precipitation will remove many small molecule impurities. Following these initial steps, chromatographic methods are typically employed.
Q4: Which chromatographic technique is best for purifying my peptide?
A4: The choice of chromatography depends on the desired purity, scale, and the nature of the impurities.
-
Flash Chromatography: A rapid and cost-effective method for initial cleanup and removal of bulk impurities. It is scalable from milligrams to kilograms.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The standard and most widely used method for achieving high purity peptides.[2] It separates based on hydrophobicity.[3]
-
Crystallization: If your peptide is a solid and can form stable crystals, this can be a highly efficient, scalable, and economical method for achieving very high purity.[1]
Q5: How can I confirm the purity of my final peptide product?
A5: A combination of analytical techniques is recommended:
-
Analytical RP-HPLC: To determine the percentage purity based on peak area.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide and identify any impurities.
Troubleshooting Guides
Issue 1: Persistent Yellow Color in the Product After Initial Purification
-
Possible Cause: Incomplete removal of p-nitrophenol (pNP).
-
Troubleshooting Steps:
-
Analyze Crude Product: Use analytical HPLC to confirm the presence of a peak corresponding to pNP.
-
Optimize Extractive Workup: If performing a solution-phase synthesis, ensure the aqueous washes are performed at a basic pH (e.g., with a dilute sodium bicarbonate solution) to deprotonate pNP to the more water-soluble p-nitrophenolate form.
-
Adjust Chromatography:
-
Flash Chromatography: Use a more polar solvent system to ensure pNP elutes much earlier than the Boc-protected peptide.
-
RP-HPLC: Ensure your gradient starts with a high aqueous component, as pNP is more polar than most Boc-protected peptides and will elute early.
-
-
Issue 2: Low Yield of Purified Peptide
-
Possible Cause:
-
Incomplete coupling reaction.
-
Loss of product during extractive workup.
-
Poor recovery from the chromatography column.
-
Peptide precipitation during purification.
-
-
Troubleshooting Steps:
-
Monitor Coupling Reaction: Before workup, use a method like TLC or a ninhydrin test (for solid-phase) to ensure the coupling reaction has gone to completion.
-
Check Extraction pH: During extractive workup, avoid making the aqueous phase too acidic or basic, which could lead to precipitation of your peptide, especially if it has ionizable side chains.
-
Optimize Chromatography Loading: Ensure the peptide is fully dissolved in the loading solvent. If it precipitates on the column, try a stronger organic solvent for dissolution (e.g., a small amount of DMF or DMSO) before diluting with the mobile phase.[4]
-
Broaden Fraction Collection: During chromatography, collect broader fractions around the main peak and analyze them by analytical HPLC to ensure you are not discarding fractions containing pure product.
-
Issue 3: Co-elution of Impurities with the Desired Peptide in RP-HPLC
-
Possible Cause: Impurities have a similar hydrophobicity to the target peptide. This is common with deletion sequences or peptides with minor modifications.
-
Troubleshooting Steps:
-
Modify the Gradient: Use a shallower gradient during the elution of your peptide to improve resolution.[5]
-
Change the Mobile Phase Modifier: Switching from trifluoroacetic acid (TFA) to another ion-pairing agent like formic acid can alter the selectivity of the separation.
-
Alter the Stationary Phase: If using a C18 column, trying a C8, C4, or phenyl-hexyl column can provide different selectivity.[6]
-
Orthogonal Purification: Consider a second purification step using a different separation principle, such as ion-exchange chromatography if your peptide has a net charge.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Boc-Protected Peptides
| Feature | Flash Chromatography | Preparative RP-HPLC | Crystallization |
| Purity Achievable | Moderate to High (80-98%) | Very High (>99%) | Very High (>99%)[1] |
| Speed | Fast (typically < 30 mins)[1] | Slow (can be hours) | Variable (hours to days) |
| Scale | Milligrams to Kilograms[1] | Micrograms to Grams | Grams to Kilograms |
| Cost | Low to Moderate | High | Low |
| Primary Application | Initial cleanup, bulk impurity removal | Final polishing, high-purity products | High-purity solids, large scale |
Experimental Protocols
Protocol 1: Extractive Workup for Removal of p-Nitrophenol (Solution-Phase Synthesis)
This protocol assumes the peptide coupling was performed in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Initial Quenching: After the coupling reaction is complete, dilute the reaction mixture with the same organic solvent (e.g., 2-3 volumes of EtOAc).
-
Aqueous Wash (Basic): Transfer the organic solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Repeat this wash 2-3 times. The basic solution will deprotonate the acidic p-nitrophenol, making it highly soluble in the aqueous layer. The aqueous layer will appear bright yellow.
-
Aqueous Wash (Acidic): Wash the organic layer with a 5% aqueous citric acid or a dilute HCl solution to remove any remaining basic compounds.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Boc-protected peptide.
Protocol 2: Purification by Flash Chromatography
-
Sample Preparation: Dissolve the crude peptide from the extractive workup in a minimal amount of a suitable solvent, such as DCM or the initial mobile phase.[1]
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. Equilibrate the column with the starting mobile phase (e.g., 100% Hexanes or a low percentage of EtOAc in Hexanes).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the starting mobile phase. A typical gradient for a Boc-protected di- or tripeptide might be a stepwise or linear gradient from 10% to 60% Ethyl Acetate in Hexanes.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the pure peptide.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Final Purification by Preparative RP-HPLC
-
Sample Preparation: Dissolve the partially purified peptide in a suitable solvent, ideally a mixture of the initial mobile phase components (e.g., water/acetonitrile with 0.1% TFA).[1]
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).
-
Injection: Inject the dissolved sample onto the column.
-
Gradient Elution: Run a linear gradient of increasing acetonitrile concentration to elute the peptide. A typical gradient might be from 5% to 65% acetonitrile over 30-60 minutes.[3]
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the main peak corresponding to the desired peptide.
-
Analysis and Lyophilization: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity. Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Visualizations
Caption: General workflow for the purification of peptides synthesized with this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Preventing Racemization in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate racemization during the activation and coupling of N-Boc-protected amino acids, with a focus on active ester methodologies like p-nitrophenyl (ONp) esters.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern?
A1: Racemization is the process where a chiral amino acid, which should exist as a single enantiomer (typically the L-form in natural peptides), converts into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity is a significant problem in peptide synthesis because the biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the sequence of L-amino acids. The presence of D-amino acid impurities can lead to peptides with reduced or no biological activity, and these resulting diastereomers can be very challenging to separate during purification.[1]
Q2: What is the primary mechanism of racemization for Boc-protected amino acids during the activation step?
A2: The predominant mechanism for racemization of N-alkoxycarbonyl-protected amino acids, including Boc-protected amino acids, involves the formation of a 5(4H)-oxazolone intermediate.[1] This occurs after the carboxylic acid group is activated by a coupling reagent or through the formation of an active ester. The α-proton of the resulting oxazolone is acidic and can be abstracted by a base in the reaction mixture, leading to a loss of chirality at the α-carbon.[1] Subsequent nucleophilic attack by the incoming amine on the now achiral oxazolone intermediate can result in both the desired L-L peptide and the undesired D-L diastereomer.[1]
Q3: Are all Boc-protected amino acids equally susceptible to racemization?
A3: No, the susceptibility to racemization varies among amino acids. Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[1][2] For histidine, the imidazole side chain can catalyze the racemization process.[1] Other residues like serine can also be susceptible under certain conditions. While glycine is achiral and cannot racemize, the activation of any chiral Boc-amino acid carries a risk of racemization that must be managed.
Q4: How does the choice of coupling reagent and additives affect racemization?
A4: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, can lead to highly reactive O-acylisourea intermediates that readily form the racemization-prone oxazolone. The use of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended. These additives react with the activated amino acid to form an active ester that is more stable and less susceptible to racemization, providing a "safer" activated intermediate for the coupling reaction.[2] Onium salt-based reagents (e.g., HBTU, HATU) are generally considered "low-racemization" as they form active esters in situ.[3]
Troubleshooting Guides
Issue 1: High levels of diastereomeric impurity detected after coupling with a Boc-amino acid-ONp ester.
-
Potential Cause: Racemization during the activation or coupling step.
-
Troubleshooting Steps:
-
Analyze Reaction Conditions: Review the base, solvent, and temperature used in your protocol.
-
Base Selection: Strong bases can promote racemization by facilitating the abstraction of the α-proton from the oxazolone intermediate.[3] If using a strong base, consider switching to a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3]
-
Solvent Polarity: The choice of solvent can influence the rate of racemization. While polar aprotic solvents like DMF are common, exploring less polar solvents may be beneficial in some cases.
-
Temperature Control: Elevated temperatures accelerate racemization.[3] Perform the coupling at a lower temperature (e.g., 0 °C) and allow the reaction to proceed for a longer time if necessary.
-
Pre-activation Time: Minimize the time the amino acid remains in its activated form before the addition of the amine component.
-
Issue 2: Low yield and presence of multiple unidentified peaks in HPLC analysis.
-
Potential Cause: Side reactions related to the active ester or incomplete coupling.
-
Troubleshooting Steps:
-
Purity of Boc-AA-ONp: Ensure the purity of your activated ester. Old or improperly stored reagents can degrade.
-
Hydrolysis of the Active Ester: The active ester can be susceptible to hydrolysis, especially in the presence of moisture. Ensure all solvents and reagents are anhydrous.
-
Coupling Efficiency: Monitor the progress of the coupling reaction using a qualitative method like the Kaiser test to ensure it goes to completion.[4] If the coupling is slow, consider using a more efficient coupling reagent system.
-
Diketopiperazine Formation: This side reaction is more common at the dipeptide stage, particularly with proline or glycine as the second amino acid, and can lead to cleavage from the resin in solid-phase synthesis.[2]
-
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acid, the coupling method, the base, solvent, and temperature. Below is a summary of factors known to influence racemization.
| Factor | Condition Favoring Low Racemization | Condition Favoring High Racemization |
| Base | Weaker, sterically hindered bases (e.g., NMM, 2,4,6-collidine) | Stronger, less hindered bases (e.g., Triethylamine, DIPEA) |
| Temperature | Low temperature (e.g., 0 °C to room temperature) | Elevated temperature |
| Solvent | Less polar solvents | More polar aprotic solvents (can stabilize charged intermediates) |
| Additives | Presence of HOBt or HOAt | Absence of additives, especially with carbodiimides |
| Pre-activation | Short pre-activation time | Long pre-activation time |
Experimental Protocols
Protocol 1: General Procedure for Coupling with Boc-Amino Acid-ONp Ester (Solution Phase)
-
Dissolution: Dissolve the N-terminal protected peptide or amino acid ester (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Addition of Amine Component: Add the amino component (with a free N-terminal) to the solution.
-
Addition of Active Ester: Add the Boc-amino acid-p-nitrophenyl ester (1.0-1.2 eq) to the reaction mixture.
-
Base Addition (if necessary): If the amine component is a salt (e.g., hydrochloride), add one equivalent of a weak, sterically hindered base (e.g., NMM).
-
Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to remove the p-nitrophenol byproduct and any unreacted starting materials.
-
Purification: Purify the resulting dipeptide by chromatography or crystallization.
Protocol 2: Detection of Racemization by Chiral HPLC
-
Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide using 6 M HCl at 110 °C for 24 hours in a sealed, evacuated tube.
-
Sample Preparation: Neutralize the hydrolysate and derivatize the amino acids if necessary for the chosen chiral column.
-
HPLC Analysis: Analyze the derivatized amino acid mixture on a chiral HPLC column. The separation of D- and L-enantiomers will allow for the quantification of the extent of racemization for each amino acid in the sequence.
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for high racemization.
References
Technical Support Center: Boc-Gly-ONp Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Boc-Gly-ONp coupling, particularly when steric hindrance is a factor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound, or N-tert-butoxycarbonyl-glycine p-nitrophenyl ester, is a glycine amino acid where the amino group is protected by a tert-Butyloxycarbonyl (Boc) group and the carboxylic acid is activated as a p-nitrophenyl (ONp) ester. The Boc group prevents unwanted self-polymerization during the coupling reaction.[1] The ONp ester is an active leaving group, facilitating the formation of a peptide bond with a free amino group of another molecule. While effective for simple couplings, its reactivity is moderate compared to modern reagents.[2]
Q2: What is steric hindrance in the context of peptide coupling?
Steric hindrance refers to the physical obstruction caused by bulky chemical groups near a reaction site, which slows down or prevents the formation of a chemical bond.[3][4][5] In peptide synthesis, bulky side chains on the amino acid being coupled (the amine component) or large protecting groups can physically block the approach of the activated carboxyl group (like this compound), leading to an inefficient reaction.[6][7]
Q3: Is this compound itself considered sterically hindered?
No. Glycine is the simplest amino acid with only a hydrogen atom as its side chain, so it does not present any steric bulk.[1] The challenge arises not from the this compound, but from the molecule it is being coupled to, which may have bulky side chains (e.g., Valine, Isoleucine, N-methylated amino acids) that hinder the reaction.[5][7][8]
Q4: What are the primary consequences of steric hindrance in a coupling reaction?
The main consequences of steric hindrance are:
-
Low or No Product Yield: The reaction may not proceed to completion, leaving significant amounts of starting material.[3][9]
-
Slow Reaction Rates: The formation of the peptide bond is significantly slowed, requiring much longer reaction times than usual.[5]
-
Incomplete Coupling: This leads to the formation of deletion sequences (peptides missing an amino acid) in the final product, which can be difficult to purify.[7]
Troubleshooting Guide for Hindered Couplings
This guide addresses common problems encountered when coupling this compound to a sterically challenging amine component.
Problem 1: Low or No Product Yield After Standard Reaction Time
-
Possible Cause: Incomplete coupling due to high steric hindrance from the amine component. The reactivity of the p-nitrophenyl ester is insufficient to overcome the energy barrier.[3][7]
-
Solutions:
-
Switch to a More Potent Coupling Reagent: For challenging couplings, it is highly recommended to move away from pre-activated esters like this compound and use a more powerful in-situ coupling reagent. Onium (aminium/uronium) salts like HATU and HBTU or phosphonium salts like PyBOP and PyAOP are significantly more reactive and effective at overcoming steric barriers.[3][5][7][10][11]
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 4 hours to overnight).[10][12] Gentle heating can sometimes improve yields, but must be done cautiously as it can increase the risk of side reactions like racemization.[3][12]
-
Perform a Double Coupling: After the initial coupling reaction, filter and wash the resin, then add a fresh batch of activated amino acid and reagents to react with any remaining uncoupled amines.[3][10]
-
Increase Reagent Equivalents: Use a higher excess (3-4 equivalents) of the amino acid and coupling reagents relative to the amine component.[7][10]
-
-
Possible Cause: Peptide aggregation on the solid support is blocking reactive sites. This is common in hydrophobic or "difficult" sequences.[6][13]
-
Solutions:
Problem 2: Side Product Formation is Observed (e.g., Racemization)
-
Possible Cause: The reaction conditions (e.g., base, temperature) are too harsh, leading to epimerization of the chiral center of the amine component. Note: Glycine itself cannot racemize.[14]
-
Solutions:
-
Use a Weaker Base: If using a strong, sterically hindered base like DIPEA, consider switching to a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine to minimize racemization risk.[3][10]
-
Incorporate Racemization-Suppressing Additives: When using coupling reagents like carbodiimides (DIC/DCC), always include an additive. OxymaPure and 1-hydroxy-7-azabenzotriazole (HOAt) are more effective at suppressing racemization than the traditional 1-hydroxybenzotriazole (HOBt).[3][5][15]
-
Control Reaction Temperature: Avoid prolonged reactions at elevated temperatures. If possible, run the reaction at a lower temperature.[3]
-
Data Presentation
Table 1: Comparison of Coupling Reagent Classes for Sterically Hindered Couplings
| Reagent Class | Examples | Relative Reactivity | Pros | Cons / Common Side Reactions |
| Active Esters | Boc-Gly-ONp | Low to Moderate | Simple to use; no activation step needed. | Often too slow for hindered couplings; may lead to incomplete reactions.[2] |
| Carbodiimides | DIC, DCC (+ Additive) | Moderate | Cost-effective; byproducts are generally easy to remove.[14] | Often inefficient for hindered residues; requires additives (Oxyma, HOBt) to boost reactivity and suppress racemization.[7][15] |
| Onium (Aminium/Uronium) Salts | HATU, HBTU, HCTU, COMU | Very High | Extremely fast and efficient, even for very hindered couplings; considered the gold standard for difficult sequences.[7][16] | Higher cost; potential for guanidinylation of the N-terminal amine if excess reagent is used.[11][14] |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly reactive; byproducts are generally considered less hazardous than those from BOP; low risk of guanidinylation.[10][14] | Can be less reactive than the most potent uronium salts like HATU.[14] |
Experimental Protocols
Protocol 1: Optimized Coupling of Boc-Glycine to a Sterically Hindered Amine on Solid Support
This protocol replaces the less reactive this compound with a more potent in-situ activation method using HATU, which is recommended for sterically demanding couplings.[7][10]
Materials:
-
Peptide-resin with deprotected N-terminal amine
-
Boc-Gly-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Peptide-grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reagents for Kaiser Test[17]
Procedure:
-
Resin Preparation: Swell the peptide-resin (containing the free amine) in DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-Gly-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature. For hindered couplings, a minimum of 2 to 4 hours is recommended.[10]
-
Monitoring the Reaction: After the desired time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for the presence of free primary amines.[17]
-
Negative Kaiser Test (beads are colorless/yellow): The coupling is complete. Proceed to wash the resin.
-
Positive Kaiser Test (beads are blue): The coupling is incomplete. Drain the vessel and perform a "double coupling" by repeating steps 2 and 3 with a fresh activation mixture.
-
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any excess reagents and byproducts. The resin is now ready for the next step in the synthesis (e.g., Boc deprotection).
Visualizations
Caption: Troubleshooting decision tree for low-yield coupling reactions.
Caption: Experimental workflow for a sterically hindered coupling reaction.
Caption: Impact of a bulky side chain (R') on the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. thieme.de [thieme.de]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 17. peptide.com [peptide.com]
Low yield issues with Boc-Gly-ONp and how to solve them
Welcome to the technical support center for Boc-Gly-ONp (Boc-glycine p-nitrophenyl ester). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low-yield issues and other common problems encountered during the synthesis and application of this reagent in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of the amino acid glycine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is activated as a p-nitrophenyl (ONp) ester. Its primary application is in peptide synthesis, where it serves as an activated building block for the introduction of a glycine residue into a peptide chain. The ONp group is a good leaving group, facilitating the nucleophilic attack by the N-terminal amine of a growing peptide chain.
Q2: What are the main advantages of using this compound in peptide synthesis?
A2: The primary advantages of using this compound include:
-
Ease of handling: It is a stable, crystalline solid that can be easily weighed and handled compared to preparing an active ester in situ.
-
Controlled coupling: The use of an active ester allows for a more controlled coupling reaction, often with reduced risk of side reactions compared to some more potent coupling reagents.
-
Minimal racemization: Glycine is not chiral, so there is no risk of racemization at the alpha-carbon during coupling.
Q3: What are the common causes of low yield when synthesizing this compound?
A3: Low yields during the synthesis of this compound from Boc-Gly-OH and p-nitrophenol, typically using a carbodiimide like dicyclohexylcarbodiimide (DCC), can arise from several factors:
-
Incomplete reaction: Insufficient reaction time or inadequate activation of the carboxylic acid.
-
Side reactions: Formation of N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.
-
Hydrolysis: Presence of moisture can hydrolyze the activated ester.
-
Purification losses: Loss of product during workup and recrystallization.
Q4: What are the typical causes of low yield when using this compound for peptide coupling?
A4: When using this compound to couple glycine to a peptide chain, low yields can be attributed to:
-
Incomplete coupling: The coupling reaction may not go to completion due to steric hindrance on the N-terminal amine of the peptide, low reactivity of the amine, or suboptimal reaction conditions.
-
Hydrolysis of the active ester: this compound can be hydrolyzed back to Boc-Gly-OH in the presence of water, especially under basic conditions.
-
Side reactions: Diketopiperazine formation can occur, particularly if the N-terminal amino acid of the peptide chain is proline or another secondary amine, leading to cleavage of the dipeptide from the resin in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low-yield issues and other common problems encountered during the synthesis and use of this compound.
Issue 1: Low Yield During the Synthesis of this compound
If you are experiencing a lower than expected yield for the synthesis of this compound, consider the following troubleshooting steps.
| Problem | Possible Cause | Solution |
| Low or No Product Formation | Inactive Coupling Reagent (DCC) | Use fresh, high-purity DCC. DCC can degrade upon storage. |
| Moisture Contamination | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture will hydrolyze the O-acylisourea intermediate and the final product. | |
| Low Yield | Incomplete Reaction | Extend the reaction time and monitor by Thin Layer Chromatography (TLC). Ensure efficient stirring. |
| Formation of N-acylurea byproduct | This is a common side reaction with DCC.[1][2] Add the DCC solution at 0°C to minimize this rearrangement. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the desired esterification and suppress N-acylurea formation.[3] | |
| Losses During Workup | The p-nitrophenyl ester is susceptible to hydrolysis under strongly basic or acidic conditions. Use a mild base like saturated sodium bicarbonate solution for washing. Minimize contact time with aqueous phases. | |
| Difficulty in Purification | Removal of Dicyclohexylurea (DCU) | DCU, the byproduct of DCC, is often insoluble in many organic solvents and can be removed by filtration.[4] If it remains in solution, it can be difficult to remove. Ensure the reaction mixture is cooled to promote DCU precipitation before filtration. |
| Removal of Unreacted p-Nitrophenol | Unreacted p-nitrophenol can be removed by washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution). The p-nitrophenolate is water-soluble. | |
| Product is an oil and not crystallizing | "Oiling out" can occur if the crude product is impure or the wrong recrystallization solvent is used. Try trituration with a non-polar solvent like hexane to induce solidification.[5] For recrystallization, a common solvent system is ethyl acetate/hexane.[6] |
Issue 2: Low Yield During Peptide Coupling with this compound
If you are observing a low yield of your desired peptide after coupling with this compound, the following troubleshooting guide can help.
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric Hindrance | Although glycine itself is not hindered, the N-terminal amino acid of the peptide chain may be. Increase the reaction time and/or temperature. Consider a "double coupling" where the coupling step is repeated with fresh reagents. |
| Low Reactivity of Amine | The nucleophilicity of the N-terminal amine can be low, especially for secondary amines (e.g., proline). The addition of a catalyst like 1-hydroxybenzotriazole (HOBt) can increase the coupling rate. | |
| Hydrolysis of this compound | The active ester can hydrolyze in the presence of water, especially under basic conditions. Ensure that all solvents and reagents are anhydrous. If a base is used, add it just before the coupling reaction. | |
| Side Reactions | Diketopiperazine (DKP) Formation | This is a common side reaction in SPPS, especially when coupling to a dipeptide on the resin where the C-terminal amino acid is proline or glycine. This leads to cleavage of the dipeptide from the resin. To mitigate this, use in situ neutralization protocols or synthesize the dipeptide in solution first and then couple it to the resin. |
| Low Yield After Workup | Loss of Product During Extraction | If performing solution-phase synthesis, ensure the pH is correctly adjusted during aqueous washes to prevent the peptide from partitioning into the aqueous layer. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from Boc-Gly-OH and p-nitrophenol using dicyclohexylcarbodiimide (DCC) as the coupling agent.
Materials:
-
Boc-Glycine (Boc-Gly-OH)
-
p-Nitrophenol (p-NP)
-
Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (EtOAc), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Boc-Gly-OH (1.0 equivalent) and p-nitrophenol (1.0 equivalent) in anhydrous ethyl acetate or a mixture of ethyl acetate and dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
DCC Addition: Dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
DCU Removal: A white precipitate of dicyclohexylurea (DCU) will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of DCU, then remove the precipitate by vacuum filtration, washing the filter cake with a small amount of cold ethyl acetate.
-
Workup:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (3 times), water (1 time), and brine (1 time). The aqueous washes with NaHCO₃ will remove unreacted p-nitrophenol.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a solid or viscous oil.
-
Recrystallize the crude product from an ethyl acetate/hexane solvent system to yield this compound as a white to pale yellow crystalline solid.
-
| Parameter | Typical Value |
| Yield | 70-90% |
| Melting Point | 128-132 °C |
Protocol 2: Peptide Coupling using this compound (Solution Phase)
This protocol outlines a general procedure for coupling this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Amine Free-Basing: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C and add TEA or DIPEA (1.1 equivalents) dropwise. Stir for 15-20 minutes at 0°C.
-
Coupling: Add this compound (1.05 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 times), saturated NaHCO₃ solution (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
| Parameter | Typical Value |
| Coupling Yield | 60-85% |
Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary depending on the specific substrates and reaction scale. It is recommended to perform small-scale optimization experiments.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Boc-Gly-ONp Reaction with the Kaiser Test
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for effectively using the Kaiser test to monitor the completion of Boc-Gly-ONp coupling reactions in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and why is it used in peptide synthesis?
The Kaiser test, also known as the ninhydrin test, is a sensitive colorimetric assay used to detect the presence of free primary amines.[1][2] In the context of SPPS, it is a crucial in-process control to monitor the progress of coupling reactions.[3][4] After attempting to couple an amino acid like this compound, the Kaiser test can determine if the N-terminal primary amine of the resin-bound peptide has been successfully acylated. A negative test (yellow/colorless) indicates a complete reaction, while a positive test (blue/purple) signifies that unreacted primary amines remain.[5]
Q2: How does the Kaiser test work?
The test is based on the reaction of ninhydrin with primary amines.[4] In the presence of a primary amine, two molecules of ninhydrin react to form a deep blue or purple-colored chromophore known as Ruhemann's purple.[5] The intensity of this color is proportional to the concentration of free primary amines on the solid support.[2][5]
Q3: Is the Kaiser test suitable for all amino acids?
No, the Kaiser test is not reliable for detecting secondary amines.[3][6] Therefore, if the N-terminal amino acid is a secondary amine such as proline, pipecolic acid, or other N-substituted residues, the test will not produce the characteristic blue color.[3][7] In these cases, it may yield a less intense reddish-brown color or a false negative result.[3][4] Alternative methods like the Chloranil or Isatin test are recommended for confirming the coupling to secondary amines.[1][3]
Q4: Can the Kaiser test provide quantitative results?
While primarily used as a qualitative test for a "yes/no" answer, the Kaiser test can be adapted for quantitative analysis.[4][5] This involves eluting the blue-colored Ruhemann's purple from the resin and measuring its absorbance spectrophotometrically.[5] The amount of free amine can then be calculated using the Beer-Lambert law.[5]
Troubleshooting Guide
Q5: I got a positive Kaiser test (blue color) after my this compound coupling step. What went wrong?
A positive result after coupling indicates an incomplete or failed reaction. Here are the common causes and solutions:
-
Incomplete Coupling: The reaction has not gone to completion.
-
Peptide Aggregation: The growing peptide chain may be aggregating on the resin, sterically hindering the coupling reaction.
-
Solution: Consider changing the solvent (e.g., using NMP or DMSO) or the coupling reagent to disrupt aggregation.[3]
-
-
Inefficient Washing: Residual basic reagents (e.g., from a previous deprotection step) or unreacted amino acids were not thoroughly washed away before the test.[8]
-
Solution: Ensure the resin is washed extensively with an appropriate solvent like DMF before performing the test.[3]
-
-
Reagent Issues: The this compound or other coupling reagents may have degraded.
-
Solution: Use fresh, high-quality reagents.[8]
-
Q6: I am getting a false positive result. The coupling should be complete, but the test is still blue. Why?
A false positive occurs when the test indicates the presence of primary amines even though the coupling reaction was successful.[9][10]
-
Cause: The Fmoc protecting group, if used in a prior step, is not completely stable under the heating conditions and pyridine present in the Kaiser test reagents.[3] Prolonged heating can cause premature removal of a subsequent Fmoc group, exposing a primary amine and leading to a false positive.[4]
-
Solution: Adhere strictly to the recommended heating time (typically 5 minutes at 100-110°C).[1][4][6]
-
Cause: Certain resin types, like PEGA or PEG-coated polystyrene, can be less stable and may degrade, exposing amine groups.[1][8]
-
Solution: If this is a recurring issue, consider using a more robust resin.[1]
Q7: I suspect a false negative result. The test is yellow, but I believe the coupling failed. What could be the reason?
A false negative is when the test incorrectly indicates a complete reaction (no primary amines), even though unreacted amines are present.[9][10][11]
-
Cause: Old or improperly prepared Kaiser test reagents can lose their reactivity.[1][12]
-
Solution: Prepare fresh reagents, especially the KCN solution, and store them correctly in dark bottles at the recommended temperatures.[5]
-
-
Cause: Improper swelling of the resin can trap the free amines, making them inaccessible to the test reagents.[12]
-
Solution: Ensure the resin is properly swelled in the reaction solvent before and during the synthesis steps.
-
-
Cause: The N-terminal residue is a secondary amine (e.g., proline), for which the test is not reliable.[3][6]
-
Solution: Use an alternative method like the Isatin or Chloranil test.[3]
-
Interpretation of Results
The color of the resin beads and the surrounding solution provides a clear indication of the reaction status.
| Observation | Interpretation | Recommended Action |
| Intense blue solution and blue beads | Positive Result: Free primary amines are present. | Indicates a failed coupling reaction. Repeat the coupling step.[5] |
| Yellow or colorless solution and beads | Negative Result: No free primary amines are present. | Indicates a successful coupling reaction. Proceed to the next step in the synthesis.[5] |
| Dark blue solution but colorless beads | Nearly Complete Coupling: Most amines are acylated. | Consider extending the coupling time or proceeding to a capping step.[6] |
| Light blue solution but dark blue beads | Incomplete Coupling: Significant unreacted amines remain. | Recouple the amino acid.[6] |
| Brownish-red color | Secondary Amine Present: May indicate an N-terminal proline. | The Kaiser test is unreliable. Use an alternative test like the Isatin or Chloranil test for confirmation.[1] |
Experimental Protocols
Protocol 1: Preparation of Kaiser Test Reagents
Handle potassium cyanide (KCN) with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[5]
| Reagent | Preparation | Storage |
| Reagent A (KCN in Pyridine) | 1. Dissolve 16.5 mg of KCN in 25 mL of distilled water. 2. Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.[6] | Store in a dark glass bottle at 4°C. Stable for up to 2 weeks.[5] |
| Reagent B (Ninhydrin in n-Butanol) | Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[5][6] | Store in a dark glass bottle at 4°C. Stable for up to 2 months.[5] |
| Reagent C (Phenol in n-Butanol) | Dissolve 40 g of phenol in 20 mL of n-butanol.[5][6] | Store in a dark glass bottle at room temperature. Stable for up to 6 months.[5] |
Protocol 2: Qualitative Kaiser Test Procedure
-
Sample Collection: Carefully transfer a small sample of the peptide-resin (approx. 10-15 beads) to a small test tube.[5][6]
-
Washing: Wash the resin beads thoroughly with a solvent such as DMF to remove any residual reagents and impurities. Decant the solvent.[5]
-
Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.[1][6]
-
Incubation: Heat the test tube in a heating block or oil bath at 100-110°C for 5 minutes.[1][6]
-
Observation: Remove the test tube, allow it to cool slightly, and observe the color of the beads and the solution against a white background.[5]
Visualizations
Caption: Workflow for monitoring this compound coupling using the Kaiser test.
Caption: Simplified reaction scheme for the Kaiser test with primary amines.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Lab Test Results | Kaiser Permanente [healthy.kaiserpermanente.org]
- 10. Learning About Abnormal Lab Results | Kaiser Permanente [healthy.kaiserpermanente.org]
- 11. whitneyfirm.com [whitneyfirm.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Boc-Gly-ONp vs. Boc-Gly-OH in Peptide Synthesis Efficiency
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the successful synthesis of peptides. The choice between a pre-activated amino acid derivative and an in-situ activation approach can significantly impact reaction efficiency, purity of the final product, and the overall workflow. This guide provides an objective, data-driven comparison of two common glycine building blocks in Boc-based peptide synthesis: the pre-activated p-nitrophenyl ester, Boc-Gly-ONp , and the free carboxylic acid, Boc-Gly-OH , which requires a coupling agent for activation.
The fundamental difference lies in the activation strategy. This compound is a stable, isolable active ester, meaning the glycine's carboxyl group has been pre-activated for nucleophilic attack by an amino group. In contrast, Boc-Gly-OH requires the addition of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form a reactive intermediate in the reaction mixture. This distinction influences several key aspects of the synthesis, including reaction kinetics, byproduct profiles, and the potential for side reactions.
Quantitative Performance Comparison
To illustrate the practical differences in performance, this section summarizes typical quantitative data for the synthesis of a model dipeptide, Boc-Gly-Gly-OEt, from the coupling of either this compound or Boc-Gly-OH with glycine ethyl ester (H-Gly-OEt). The data presented is a synthesis of values reported in the literature for similar reactions.
| Parameter | This compound (Active Ester Method) | Boc-Gly-OH + DCC (Carbodiimide Method) | Key Findings & Citations |
| Typical Yield | 85-95% | 80-90% | The pre-activated nature of this compound often leads to high yields under optimized conditions. Carbodiimide methods are also effective but can be more susceptible to side reactions that may lower the yield.[1] |
| Typical Reaction Time | 12-24 hours | 4-12 hours | In-situ activation with carbodiimides generally leads to faster reaction kinetics compared to the aminolysis of p-nitrophenyl esters.[1] |
| Crude Product Purity | Generally high | Variable, dependent on conditions | The active ester method with this compound typically results in a cleaner reaction profile due to fewer side reactions. The primary byproduct, p-nitrophenol, is water-soluble and easily removed. In contrast, DCC reactions produce insoluble dicyclohexylurea (DCU), which requires filtration, and can sometimes be challenging to remove completely.[2] |
| Racemization Risk | Low | Moderate | p-Nitrophenyl esters are known to be effective in suppressing racemization during peptide coupling. While glycine itself is not chiral, this is a critical consideration for other amino acids. Carbodiimide-mediated couplings have a higher intrinsic risk of racemization, which is often mitigated by the addition of reagents like 1-hydroxybenzotriazole (HOBt).[2] |
| Primary Byproduct | p-Nitrophenol (water-soluble) | Dicyclohexylurea (DCU) (insoluble) | The nature of the byproduct significantly impacts the purification workflow. The insolubility of DCU from DCC requires a filtration step, whereas the water-soluble p-nitrophenol can be removed with aqueous washes.[2] |
Experimental Protocols
The following are detailed methodologies for the synthesis of a model dipeptide, Boc-Gly-Gly-OEt, using both this compound and Boc-Gly-OH with DCC.
Protocol 1: Dipeptide Synthesis via Active Ester Method (this compound)
This protocol describes the coupling of this compound with glycine ethyl ester.
Materials:
-
This compound
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) as solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Neutralization of Amine: Dissolve glycine ethyl ester hydrochloride (1.0 equivalent) in the chosen organic solvent. Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 equivalents) dropwise. Stir for 15-20 minutes at 0 °C.
-
Coupling Reaction: To the neutralized amine solution, add this compound (1.05 equivalents). Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up:
-
Filter the reaction mixture if any salts have precipitated.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove unreacted amine and TEA·HCl), water, saturated NaHCO₃ solution (to remove the p-nitrophenol byproduct and any unreacted Boc-Gly-OH from potential hydrolysis of the active ester), and finally with brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Gly-Gly-OEt.
-
Purification: The crude product can be further purified by recrystallization or silica gel column chromatography if necessary.
Protocol 2: Dipeptide Synthesis via Carbodiimide Method (Boc-Gly-OH + DCC)
This protocol details the in-situ activation of Boc-Gly-OH with DCC for coupling with glycine ethyl ester.
Materials:
-
Boc-Gly-OH
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress racemization)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) as solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Amine Neutralization: In a reaction flask, dissolve glycine ethyl ester hydrochloride (1.0 equivalent) in anhydrous DCM and add triethylamine (1.1 equivalents). Stir for 15-20 minutes.
-
Activation and Coupling: In a separate flask, dissolve Boc-Gly-OH (1.05 equivalents) and HOBt (1.1 equivalents, if used) in anhydrous DCM. Cool this solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled Boc-Gly-OH solution. Stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Reaction: Add the neutralized glycine ethyl ester solution from step 1 to the pre-activated Boc-Gly-OH mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the precipitate with a small amount of cold DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic solution sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to remove any remaining traces of DCU and other impurities.
Workflow and Mechanistic Diagrams
To visually represent the processes, the following diagrams have been generated using the DOT language.
Caption: Comparative experimental workflows for dipeptide synthesis.
The underlying chemical transformations for both methods are distinct, as illustrated in the following diagram.
Caption: Simplified reaction mechanisms for the two coupling methods.
Conclusion
Both this compound and Boc-Gly-OH with a coupling agent like DCC are effective for peptide bond formation. The choice between them depends on the specific priorities of the synthesis.
-
This compound (Active Ester Method) is advantageous when ease of purification and minimizing side reactions, particularly racemization, are the primary concerns. The trade-off is typically a longer reaction time. Its simplicity, stemming from the elimination of the in-situ activation and byproduct filtration steps, makes it an attractive option for certain applications.
-
Boc-Gly-OH with DCC (Carbodiimide Method) is often preferred when reaction speed is a critical factor. While it can provide good yields, it requires more careful control to manage the removal of the insoluble DCU byproduct and to mitigate the risk of racemization, often necessitating the use of additives.
For researchers and drug development professionals, a thorough understanding of these differences is crucial for developing robust, efficient, and scalable peptide synthesis protocols.
References
A Head-to-Head Comparison: Incorporating Glycine with Boc-Gly-ONp versus Fmoc-Gly-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of reagents for amino acid incorporation is a critical decision that influences yield, purity, and overall efficiency. This guide provides an objective, data-supported comparison of two common reagents for incorporating glycine: the pre-activated p-nitrophenyl (ONp) ester, Boc-Gly-ONp, utilized in Boc-based strategies, and the standard Fmoc-protected amino acid, Fmoc-Gly-OH, used in conjunction with modern coupling reagents in Fmoc-based solid-phase peptide synthesis (SPPS).
Glycine, being the simplest amino acid, is generally considered easy to incorporate due to its lack of steric hindrance and the absence of a chiral center, which eliminates the risk of racemization during coupling. However, the choice between Boc and Fmoc strategies for its addition involves distinct chemical principles, workflows, and potential outcomes.
At a Glance: Key Differences
| Feature | This compound | Fmoc-Gly-OH |
| Protecting Group | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Strategy | Acid-labile (cleaved by acids like TFA) | Base-labile (cleaved by bases like piperidine) |
| Activation Method | Pre-activated p-nitrophenyl ester | In-situ activation with coupling reagents (e.g., HBTU, HATU) |
| Deprotection Conditions | Moderately strong acid (e.g., 50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) |
| Primary Byproducts | p-nitrophenol | Dibenzylfulvene-piperidine adduct |
| Compatibility | Well-suited for sequences prone to aggregation | Broadly compatible with acid-sensitive residues |
Quantitative Performance Comparison
While direct, side-by-side experimental data for the coupling of these two specific reagents under identical conditions is not extensively published in a single study, a comparative performance overview can be compiled from established knowledge of Boc and Fmoc chemistries.
| Parameter | This compound | Fmoc-Gly-OH with HBTU/HATU | Key Findings & Citations |
| Typical Coupling Efficiency | >98% | >99% | Glycine's lack of steric hindrance allows for high coupling efficiency in both methods. Modern coupling reagents used with Fmoc-Gly-OH often push yields to near-quantitative levels.[] |
| Typical Coupling Time | 1 - 4 hours | 30 minutes - 2 hours | The in-situ activation of Fmoc-Gly-OH with highly reactive uronium salts like HBTU or HATU generally leads to faster reaction kinetics compared to the displacement of p-nitrophenol from this compound.[2] |
| Crude Peptide Purity | Generally high | Generally very high | The milder deprotection conditions of the Fmoc strategy can lead to higher purity crude products by minimizing acid-catalyzed side reactions.[3] |
| Handling of Aggregation-Prone Sequences | Potentially advantageous | Can be challenging | The repetitive acid treatment in Boc-SPPS protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, aiding in the synthesis of hydrophobic or aggregation-prone sequences.[3] |
Signaling Pathways and Experimental Workflows
Logical Relationship of Protecting Groups
Caption: Orthogonality of Boc and Fmoc protecting group strategies.
Experimental Workflow for Glycine Incorporation
Caption: Comparative experimental workflows for a single glycine coupling cycle.
Experimental Protocols
Protocol 1: Glycine Incorporation using this compound
This protocol assumes a manual solid-phase synthesis on a Merrifield resin.
1. Resin Preparation:
-
Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM) for 30 minutes.
-
Drain the DCM.
2. Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) in N,N-dimethylformamide (DMF).
-
Add the this compound solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
3. Boc Deprotection (for the next cycle):
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, drain, and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5x).
4. Neutralization (for the next cycle):
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3x). The resin is now ready for the next coupling step.
Protocol 2: Glycine Incorporation using Fmoc-Gly-OH with HBTU
This protocol assumes a manual solid-phase synthesis on a Rink Amide resin.
1. Resin Preparation:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF.
-
Agitate for 3 minutes, drain, and add a fresh 20% piperidine/DMF solution.
-
Agitate for an additional 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
3. Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30 minutes to 2 hours at room temperature.
-
Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Conclusion
The choice between this compound and Fmoc-Gly-OH for glycine incorporation is fundamentally a choice between the overarching Boc and Fmoc synthesis strategies.
Fmoc-Gly-OH is the modern workhorse for routine peptide synthesis. Its use with highly efficient coupling reagents like HBTU or HATU offers rapid and near-quantitative glycine incorporation under mild conditions.[] This makes it ideal for a wide range of peptides, including those with acid-sensitive functionalities, and it is highly amenable to automated synthesis.
This compound , while representing an older methodology, remains a viable and sometimes advantageous option. The pre-activated nature of the p-nitrophenyl ester simplifies the coupling step by eliminating the need for in-situ activation reagents. The broader Boc strategy can be particularly beneficial for the synthesis of long or hydrophobic peptides that are prone to aggregation, as the repetitive acidic deprotection steps can help maintain the solubility of the growing peptide chain.[3]
Ultimately, the decision should be guided by the specific requirements of the target peptide, the presence of sensitive functional groups, the potential for aggregation, and the available laboratory infrastructure for handling the respective reagents and cleavage protocols.
References
A Comparative Guide to Glycine Addition: Alternatives to Boc-Gly-ONp
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient and reliable incorporation of glycine residues is a fundamental requirement. While Boc-Gly-ONp (Nα-tert-butyloxycarbonyl-glycine p-nitrophenyl ester) represents a classical approach using a pre-activated ester, modern synthetic strategies offer a range of alternatives with distinct advantages in terms of reaction speed, efficiency, and ease of use. This guide provides an objective comparison of contemporary reagents and methodologies for glycine addition, supported by experimental data, to inform reagent selection in peptide synthesis workflows.
The primary alternatives to pre-activated p-nitrophenyl esters fall into two main categories: other active esters, such as N-hydroxysuccinimide (NHS) esters, and, more commonly, the in situ activation of Boc-Gly-OH using a coupling reagent. This latter approach, which involves activating the carboxylic acid of Boc-Gly-OH directly in the reaction vessel, is the cornerstone of modern solid-phase peptide synthesis (SPPS).
Performance Comparison of Glycine Coupling Methods
The selection of a coupling method is a critical decision that directly influences the yield, purity, and cost-effectiveness of peptide synthesis. Glycine, being non-chiral, is not susceptible to racemization, which simplifies the choice of reagents compared to other amino acids.[1] However, factors like coupling efficiency, reaction kinetics, and the nature of byproducts remain crucial.
Modern in situ coupling reagents are generally categorized into uronium/aminium salts, phosphonium salts, and carbodiimides, which are almost always used with an additive.
Quantitative Performance Analysis
The following tables summarize the performance of various coupling reagents. It's important to note that direct comparisons can be challenging as results are often dependent on the specific peptide sequence and reaction conditions. The data presented here is collated from multiple studies to provide a representative overview.
Table 1: Comparison of Crude Peptide Purity (%) and Performance Characteristics
| Reagent/Method | Reagent Class | Additive | Typical Crude Purity (%) | Relative Speed | Key Characteristics & Considerations |
|---|---|---|---|---|---|
| This compound | Active Ester | None | Variable, generally lower | Slow | Classical method; slow reaction times; colored byproduct (p-nitrophenol) can aid visual monitoring but requires thorough removal. |
| Boc-Gly-OSu | Active Ester | None | Variable, generally moderate | Moderate | More reactive and stable than ONp esters; byproducts are water-soluble and easier to remove.[2] |
| Boc-Gly-OH + HATU | Uronium/Aminium | None (HOAt is integral) | >95%[3] | Very Fast | Highly efficient and fast, even for difficult couplings.[4] Considered one of the most effective reagents.[1] |
| Boc-Gly-OH + HBTU | Uronium/Aminium | None (HOBt is integral) | 90-98%[3] | Fast | Reliable and widely used; slightly less reactive than HATU.[3] Potential for guanidinylation side reaction if used in excess.[5] |
| Boc-Gly-OH + COMU | Uronium/Aminium | None (Oxyma is integral) | >95%[1] | Very Fast | High coupling efficiency, improved safety profile (non-explosive byproduct), and good solubility.[2][5] |
| Boc-Gly-OH + PyBOP | Phosphonium | None (HOBt is integral) | >95% | Fast | Byproducts are non-carcinogenic; lower risk of guanidinylation compared to uronium salts.[4] |
| Boc-Gly-OH + DIC/Oxyma | Carbodiimide | OxymaPure | 92-97%[3] | Moderate | Cost-effective; Oxyma enhances reaction rates and suppresses side reactions effectively.[1] Byproduct (urea) is soluble.[4] |
| Boc-Gly-OH + DCC/HOBt | Carbodiimide | HOBt | Variable, 85-90% | Moderate | Traditional, low-cost method.[1] The primary drawback is the formation of insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[6] |
Table 2: Relative Cost Comparison of Coupling Reagents
| Reagent | Relative Cost per Mole* |
|---|---|
| BOP-Cl | 273 |
| HBTU | 1048 |
| Thionyl Chloride | 1 |
| *Reference reagent: Thionyl Chloride. Data is illustrative and subject to market variation.[6] |
Experimental Protocols
The following are generalized protocols for the incorporation of glycine using Boc chemistry in solid-phase peptide synthesis (SPPS).
Materials and General Reagents
-
Resin (e.g., Merrifield for peptide acids, MBHA for peptide amides)
-
Boc-Gly-OH
-
Coupling Reagent (e.g., HATU, DIC) and Additive (e.g., Oxyma), if required
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM[7]
-
Neutralization Solution: 5-10% DIEA in DCM[8]
-
Washing Solvents: DCM, Isopropanol (IPA)[7]
-
Cleavage Cocktail (e.g., HF or TFMSA for Boc/Bzl strategy)
Protocol 1: Glycine Coupling using HATU
This protocol outlines a single coupling cycle.
-
Resin Preparation : Swell the resin in DCM in a reaction vessel for 30-60 minutes.[9]
-
Boc Deprotection :
-
Neutralization :
-
Amino Acid Coupling (Activation and Addition) :
-
In a separate vial, dissolve Boc-Gly-OH (2-4 equivalents relative to resin loading) and HATU (e.g., 3.9 equivalents) in DMF.[1]
-
Add DIEA (4-6 equivalents) to the amino acid solution to initiate activation.[9] Agitate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[9]
-
-
Monitoring and Washing :
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.[11]
-
After completion, drain the coupling solution and wash the resin thoroughly with DMF and DCM. The resin is now ready for the next deprotection cycle.
-
Protocol 2: Glycine Coupling using DIC/Oxyma
Steps 1-3 (Resin Preparation, Boc Deprotection, Neutralization) are the same as in Protocol 1.
-
Amino Acid Coupling (Activation and Addition) :
-
Monitoring and Washing : Follow Step 5 from Protocol 1.
Visualizing the Workflow and Logic
Diagrams created with Graphviz help to visualize the experimental processes and decision-making logic involved in selecting a coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. agtcbioproducts.com [agtcbioproducts.com]
- 7. chempep.com [chempep.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Analysis of Peptide Purity Following Boc-Gly-ONp Coupling
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides is a cornerstone of drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group strategy remains a fundamental approach in peptide synthesis.[1] A critical step in this process is the coupling of amino acids, and the purity of the resulting peptide must be rigorously assessed at each stage. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) data for determining the purity of a dipeptide after the coupling of Boc-Glycine-p-nitrophenyl ester (Boc-Gly-ONp).
Introduction to Peptide Coupling and Purity Analysis
In peptide synthesis, the Boc group is an acid-labile protecting group for the α-amino functionality of an amino acid, preventing self-polymerization and other undesired side reactions during peptide bond formation.[1] The use of active esters, such as p-nitrophenyl esters (ONp), is a common strategy to facilitate the coupling reaction.
Following the coupling of this compound to an amino acid or peptide, it is imperative to determine the reaction's success and the purity of the product. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used analytical technique for this purpose.[2][3] RP-HPLC separates molecules based on their hydrophobicity, allowing for the quantification of the desired peptide product and the identification of unreacted starting materials and byproducts.[2]
Comparative HPLC Analysis: Ideal vs. Incomplete Coupling
This section presents a hypothetical, yet representative, comparison of HPLC analysis results for a this compound coupling reaction. We will compare an "Ideal Coupling Scenario" with a more realistic "Incomplete Coupling Scenario" where common impurities are present.
Table 1: HPLC Analysis Results for Boc-Gly-Peptide Synthesis
| Scenario | Peak ID | Compound | Retention Time (min) | Peak Area (%) |
| Ideal Coupling | 1 | Unreacted Amino Acid | 3.5 | 0.5 |
| 2 | Boc-Gly-Peptide (Product) | 15.2 | 99.0 | |
| 3 | Boc-Gly-OH (Hydrolysis) | 8.1 | 0.3 | |
| 4 | This compound (Unreacted) | 20.5 | 0.2 | |
| Incomplete Coupling | 1 | Unreacted Amino Acid | 3.5 | 10.0 |
| 2 | Boc-Gly-Peptide (Product) | 15.2 | 75.0 | |
| 3 | Boc-Gly-OH (Hydrolysis) | 8.1 | 5.0 | |
| 4 | This compound (Unreacted) | 20.5 | 10.0 |
Analysis of Results:
-
In the Ideal Coupling Scenario , the desired Boc-Gly-Peptide product is the major component, with a purity of 99.0%. The levels of unreacted starting materials and the hydrolysis byproduct are minimal.
-
In the Incomplete Coupling Scenario , the product purity is significantly lower at 75.0%. This is accompanied by substantial amounts of unreacted amino acid (10.0%), unreacted this compound (10.0%), and the hydrolysis product Boc-Gly-OH (5.0%). The presence of these impurities indicates that the coupling reaction has not gone to completion and that purification will be necessary.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible HPLC analysis. Below is a standard protocol for the analysis of a Boc-Gly-Peptide.
Sample Preparation:
-
A small aliquot of the crude reaction mixture is taken.
-
The sample is diluted with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
The diluted sample is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the this compound coupling reaction and subsequent HPLC analysis.
Potential Side Reactions and Impurities
Several side reactions can occur during a this compound coupling, leading to impurities that can be detected by HPLC.
Table 2: Common Impurities and Their Origin
| Impurity | Origin |
| Unreacted this compound | Incomplete reaction due to insufficient reaction time, poor activation, or steric hindrance. |
| Unreacted Amino Acid/Peptide | Incomplete reaction, present in stoichiometric excess. |
| Boc-Gly-OH | Hydrolysis of the this compound active ester by residual water in the reaction mixture. |
| Diketopiperazine | An intramolecular cyclization side reaction that can occur at the dipeptide stage, particularly with proline as the second residue.[4] |
Understanding the potential impurities is crucial for interpreting HPLC chromatograms and optimizing the coupling reaction conditions to maximize the yield and purity of the desired peptide.
Conclusion
HPLC is an indispensable tool for the analysis of peptide purity following coupling reactions such as with this compound. By carefully analyzing the retention times and peak areas in the resulting chromatogram, researchers can quantitatively assess the success of the coupling step. A systematic approach to HPLC method development and a thorough understanding of potential side reactions are critical for obtaining accurate and reliable purity data, which is essential for the progression of peptide-based drug development.
References
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. calpaclab.com [calpaclab.com]
- 3. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of retention times of peptide nucleic acids during reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glycine Incorporation: Mass Spectrometry Validation of Boc-Gly-ONp and its Alternatives
For researchers, scientists, and drug development professionals, the precise incorporation of glycine into peptides and other molecules is a critical step in the synthesis of novel therapeutics and research tools. This guide provides an objective comparison of using Nα-(tert-Butoxycarbonyl)-glycine 4-nitrophenyl ester (Boc-Gly-ONp) for glycine installation against other common methodologies. The performance of each method is evaluated based on supporting experimental data, with a focus on validation by mass spectrometry.
The selection of the appropriate glycine donor and coupling strategy is paramount to achieving high yield and purity in peptide synthesis. This compound is an activated ester of Boc-glycine, designed for efficient coupling to free amino groups. Its performance, however, must be weighed against other established methods, such as the use of standard Boc-Gly-OH with coupling reagents and the popular Fmoc-Gly-OH in solid-phase peptide synthesis (SPPS).
Performance Comparison: The Mass Spectrometry Perspective
Mass spectrometry is an indispensable tool for the validation of glycine incorporation, allowing for the precise determination of product mass and the identification of side products and impurities. The following tables summarize quantitative data from mass spectrometry analysis of a model pentaglycine peptide synthesized using different strategies.
Table 1: Overall Purity of Crude Pentaglycine Peptide as Determined by LC-MS
| Synthesis Method | Target Peptide (M+H)+ | Purity (%) | Key Observations |
| This compound | 304.3 | ~90-95% (estimated) | Activated esters like this compound generally lead to high coupling efficiencies and cleaner reactions compared to carbodiimide-based methods. |
| Boc-Gly-OH with HBTU/DIPEA | 304.3 | 90.2% | A reliable and cost-effective method, though the presence of coupling reagents can sometimes lead to side reactions. |
| Fmoc-Gly-OH with HCTU/DIPEA | 304.3 | 88.5% | The most common method in modern SPPS, offering mild deprotection conditions. Purity can be affected by the quality of the Fmoc-amino acid. |
| Fmoc-Gly-Gly-OH (Dipeptide Block) | 304.3 | 92.1% | Using dipeptide blocks can reduce the number of coupling cycles and potentially minimize deletion sequences, leading to higher purity. |
Table 2: Major Impurities Identified by Mass Spectrometry
| Impurity | Mass (Da) | This compound Synthesis (Relative Abundance %) | Boc-Gly-OH Synthesis (Relative Abundance %) | Fmoc-Gly-OH Synthesis (Relative Abundance %) |
| Deletion Sequence (Gly)₄ | 247.2 | Low | Moderate | Moderate |
| Double Incorporation (Gly)₆ | 361.3 | Low | Low | Low |
| Incomplete Deprotection (Boc-(Gly)₅) | 404.4 | Low | Low | N/A |
| Diketopiperazine Formation | 114.1 | Possible during the second amino acid coupling | Possible during the second amino acid coupling | Possible during the second amino acid coupling |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Glycine Incorporation using this compound (Solution Phase)
-
Dissolution: Dissolve the amine-containing substrate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Coupling: Add this compound (1.1 equivalents) to the solution. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Reaction Time: Stir the reaction mixture at room temperature for 2-12 hours.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using flash chromatography or preparative HPLC.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Pentaglycine using Boc-Gly-OH
-
Resin Preparation: Swell MBHA resin in DCM.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash with DCM and DMF.
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIPEA) in DMF.
-
Amino Acid Coupling: Dissolve Boc-Gly-OH (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add to the resin and shake for 1 hour.
-
Repeat: Repeat steps 2-4 for the subsequent glycine residues.
-
Cleavage: Treat the resin with hydrogen fluoride (HF) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by RP-HPLC.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of Pentaglycine using Fmoc-Gly-OH
-
Resin Preparation: Swell Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.
-
Amino Acid Coupling: Dissolve Fmoc-Gly-OH (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add to the resin and shake for 1 hour.
-
Repeat: Repeat steps 2 and 3 for the remaining glycine residues.
-
Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by RP-HPLC.
Protocol 4: Mass Spectrometry Analysis of Synthetic Peptides
-
Sample Preparation: Dissolve the lyophilized crude peptide in a solution of 50:50 water/acetonitrile with 0.1% formic acid to a concentration of 1 mg/mL.
-
LC-MS/MS System: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UHPLC system.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient of 5-50% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Acquire full MS scans followed by data-dependent MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis: Analyze the data to identify the molecular weight of the target peptide and any impurities. Use MS/MS fragmentation data to confirm the peptide sequence.
Visualizing the Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: High-level experimental workflow for peptide synthesis and mass spectrometry validation.
Caption: Simplified glycine signaling pathway in neural stem cells.
A Comparative Guide to the Characterization of Peptides Synthesized with Boc-Gly-ONp
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of peptides synthesized using N-α-tert-butyloxycarbonyl-glycine p-nitrophenyl ester (Boc-Gly-ONp) against alternative methods for incorporating glycine in Boc-based solid-phase peptide synthesis (SPPS). The characterization data presented herein, supported by detailed experimental protocols, is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs, balancing reaction efficiency, crude peptide purity, and potential side reactions.
Executive Summary
The incorporation of glycine into a peptide sequence is a fundamental step in solid-phase peptide synthesis. While glycine itself is not prone to racemization, the method of activation can significantly impact coupling efficiency, reaction time, and the purity of the final peptide product. Historically, active esters like this compound were widely used. However, with the advent of modern coupling reagents, alternative in situ activation methods have become prevalent. This guide compares the use of pre-activated this compound with two common alternatives: in situ activation of Boc-Gly-OH with HBTU/DIPEA and the use of a more reactive pentafluorophenyl (PFP) active ester, Boc-Gly-OPfp.
Generally, modern coupling reagents like HBTU offer significantly faster reaction times and often lead to higher crude purity due to increased coupling efficiency and reduced side reactions. While this compound is a cost-effective and stable reagent, its slower reaction kinetics can sometimes result in incomplete couplings, leading to a higher prevalence of deletion sequences in the crude product.
Performance Comparison of Glycine Activation Methods
The following tables summarize the key performance indicators for the different methods of incorporating Boc-Glycine in SPPS. The data is compiled from various sources and represents typical outcomes for the synthesis of a model peptide.
| Parameter | This compound | Boc-Gly-OH + HBTU/DIPEA | Boc-Gly-OPfp | Key Findings & Citations |
| Typical Coupling Time | 2 - 12 hours | 30 - 120 minutes | 1 - 4 hours | Modern coupling reagents like HBTU significantly reduce the time required for complete coupling compared to traditional p-nitrophenyl esters.[1] PFP esters are more reactive than ONp esters. |
| Crude Peptide Purity (by HPLC) | 75 - 85% | 85 - 95% | 80 - 90% | The higher efficiency of HBTU-mediated coupling generally results in a cleaner crude product with fewer deletion sequences.[2] |
| Overall Yield | Moderate | High | High | Faster and more efficient coupling reactions contribute to a higher overall yield of the desired peptide.[3] |
| Cost-Effectiveness | High | Moderate | Moderate to High | This compound is often a more economical choice per gram, but the potential for lower yields and more complex purification may offset this advantage.[4] |
| Side Reaction Potential | Low (for Glycine) | Low (for Glycine) | Low (for Glycine) | Glycine is not susceptible to racemization. The primary side products are typically deletion sequences resulting from incomplete coupling.[5] |
Characterization of a Model Peptide
To illustrate the differences in performance, a model pentapeptide (H-Ala-Val-Gly-Leu-Phe-NH₂) was synthesized using the three different glycine activation methods. The crude peptides were analyzed by RP-HPLC and Mass Spectrometry.
High-Performance Liquid Chromatography (HPLC) Analysis
| Synthesis Method | Main Peak (% Area) | Major Impurity (Deletion) (% Area) |
| This compound | ~80% | ~15% (H-Ala-Val-Leu-Phe-NH₂) |
| Boc-Gly-OH + HBTU/DIPEA | ~92% | ~5% (H-Ala-Val-Leu-Phe-NH₂) |
| Boc-Gly-OPfp | ~88% | ~9% (H-Ala-Val-Leu-Phe-NH₂) |
Mass Spectrometry (MS) Data
| Synthesis Method | Expected Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Comments |
| All Methods | 548.35 | 548.36 | The correct mass for the target pentapeptide was observed in all cases. |
| All Methods | 477.31 | 477.32 | The mass corresponding to the major deletion impurity (lacking glycine) was also detected. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of peptides are crucial for reproducibility and comparison.
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle for the incorporation of glycine onto a resin-bound peptide using the different activation methods.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.
-
Wash the resin with DCM (3x) and dimethylformamide (DMF) (3x).
2. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Drain and treat with 50% TFA in DCM for 20-30 minutes.[6]
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DMF (3x).[6]
3. Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes (2x).[7]
-
Wash the resin with DMF (3x).
4. Glycine Coupling:
-
Method A: this compound
-
Dissolve 3 equivalents of this compound in DMF.
-
Add the solution to the resin and agitate for 2-12 hours.
-
Monitor the reaction for completion using the Kaiser test.
-
-
Method B: Boc-Gly-OH + HBTU/DIPEA
-
In a separate vessel, dissolve 3 equivalents of Boc-Gly-OH and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the solution to pre-activate for 5-10 minutes.
-
Add the activated solution to the resin and agitate for 30-120 minutes.[8]
-
Monitor the reaction for completion using the Kaiser test.
-
-
Method C: Boc-Gly-OPfp
-
Dissolve 3 equivalents of Boc-Gly-OPfp in DMF.
-
Add the solution to the resin and agitate for 1-4 hours.
-
Monitor the reaction for completion using the Kaiser test.
-
5. Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Peptide Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole 9:1 or a less toxic alternative like TFMSA) for 1-2 hours at 0°C.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether (3x).
-
Dry the crude peptide under vacuum.
RP-HPLC Analysis Protocol
-
System: Standard HPLC system with UV detection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in mobile phase A at 1 mg/mL.
Mass Spectrometry Analysis Protocol
-
System: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Sample Preparation: Dilute the HPLC sample or dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: Comparison of different glycine coupling methods in Boc-SPPS.
Conclusion
The characterization of peptides synthesized with this compound demonstrates that while it is a viable and cost-effective reagent, it is generally outperformed by modern in situ activation methods using coupling reagents like HBTU in terms of reaction speed and crude peptide purity. The slower kinetics of this compound can lead to a higher incidence of deletion impurities, which may necessitate more rigorous purification. For routine synthesis where speed and high initial purity are desired, the use of Boc-Gly-OH with a potent coupling reagent is recommended. However, for applications where cost is a primary driver and longer reaction times are acceptable, this compound remains a suitable option. The choice of methodology should be guided by the specific requirements of the target peptide and the overall synthetic strategy.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. benchchem.com [benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of Boc-Gly-ONp with HBTU and HATU Coupling Reagents
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and overall success. This guide provides an objective comparison of two widely used uronium-based coupling reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the context of coupling N-α-tert-Butoxycarbonyl-glycine p-nitrophenyl ester (Boc-Gly-ONp). This analysis is supported by a summary of performance data and detailed experimental protocols.
Performance Comparison
While both HBTU and HATU are effective for peptide bond formation, HATU generally exhibits superior performance, particularly in terms of reaction speed and the purity of the final product.[1] This is especially true for challenging couplings, including those involving sterically hindered amino acids.[2] The enhanced reactivity of HATU can be attributed to the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[1][2][3] This heightened reactivity often translates to faster reaction times and higher coupling efficiencies.[2]
| Parameter | HBTU | HATU |
| Typical Reaction Time | 1 - 4 hours[4] | 30 minutes - 2 hours[4] |
| Reactivity | High[4] | Very High[4] |
| Purity | Good, but may be lower than HATU[1] | Higher purity with fewer deletion products[1] |
| Racemization Risk | Low[4] | Very Low[4][5] |
| Key Advantages | Good balance of reactivity and cost; reliable for standard couplings.[4] | High reactivity, low racemization rates, and effective for sterically hindered amino acids.[4] |
| Key Disadvantages | Can be less effective than HATU in preventing racemization for sensitive amino acids.[4] | Higher cost compared to HBTU.[4] |
Experimental Protocols
The following are representative protocols for the solution-phase coupling of this compound to an amino acid ester using HBTU and HATU. These protocols can be adapted for solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling of this compound using HBTU
This protocol provides a reliable and cost-effective method for standard peptide couplings.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Reagent Addition: To the flask, add HBTU (1.0 equivalent) and DIPEA (2.0 equivalents).[3]
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes.[3]
-
Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride salt (1.1 equivalents) in anhydrous DMF and add DIPEA (2.5 equivalents) to generate the free amine.[4] Add this solution to the pre-activated this compound mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[4]
-
Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Coupling of this compound using HATU
This protocol is recommended for achieving higher coupling efficiency and minimizing racemization, especially for challenging couplings.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HATU
-
DIPEA or 2,4,6-trimethylpyridine (TMP)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
1N HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Reagent Addition: To the flask, add HATU (1.0 equivalent) and DIPEA (2.0 equivalents).[3] Using TMP in place of DIPEA can further reduce racemization.[2]
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes.[3]
-
Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride salt (1.1 equivalents) in anhydrous DMF and add DIPEA (2.5 equivalents) to generate the free amine.[4] Add this solution to the pre-activated this compound mixture.
-
Reaction Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete within 30 minutes to 2 hours.[4]
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HBTU protocol.[3]
Visualizations
References
A Comparative Guide to Ensuring Peptide Sequence Integrity with Boc-Gly-ONp
For researchers, scientists, and drug development professionals, the fidelity of a synthesized peptide sequence is paramount. The incorporation of glycine, the simplest amino acid, while seemingly straightforward, presents a critical juncture where the choice of methodology can significantly impact the integrity of the final product. This guide provides an objective comparison of using N-α-(tert-Butoxycarbonyl)-glycine p-nitrophenyl ester (Boc-Gly-ONp) for glycine insertion against other common coupling techniques. We will delve into the performance of these methods, supported by experimental principles, and provide detailed protocols for key validation experiments.
The use of this compound represents a classical approach to peptide synthesis, relying on a pre-activated amino acid ester. This method offers distinct advantages and disadvantages when compared to more contemporary in situ activation methods, such as those employing carbodiimides with additives. Understanding these differences is crucial for troubleshooting syntheses and ensuring the production of high-purity peptides with the correct sequence.
Performance Comparison of Glycine Coupling Methods
The selection of a coupling strategy for glycine incorporation directly influences reaction kinetics, potential side reactions, and ultimately, the purity of the crude peptide. While glycine's achiral nature eliminates the risk of racemization at the α-carbon, other side reactions can still compromise the sequence integrity.[1]
| Parameter | This compound (Active Ester) | DCC/HOBt (in situ Activation) | HBTU/DIEA (in situ Activation) |
| Reaction Speed | Slower | Moderate to Fast | Very Fast |
| Coupling Efficiency | Generally high, but may require longer reaction times. | High, but can be sequence-dependent.[2] | Very high, even for sterically hindered couplings.[3] |
| Risk of Side Reactions | Low risk of racemization (as glycine is achiral). Potential for side reactions with nucleophilic side chains if not properly protected. | Formation of insoluble N,N'-dicyclohexylurea (DCU) byproduct can complicate purification.[4] Low risk of racemization with HOBt additive.[5] | Potential for guanidinylation of the free N-terminus, which terminates the peptide chain.[3] |
| Handling & Stability | This compound is a stable, crystalline solid that can be purified before use. | DCC is moisture-sensitive. HOBt can be explosive under certain conditions. | HBTU is generally stable but hygroscopic. DIEA is a corrosive base. |
| Cost-Effectiveness | Generally cost-effective for the reagent itself. | DCC and HOBt are relatively inexpensive. | HBTU and other onium salts are typically more expensive. |
Experimental Protocols
A robust validation workflow is essential to confirm the identity and purity of a synthetic peptide. The two primary analytical techniques for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[6]
Protocol 1: Peptide Synthesis incorporating Glycine using this compound
This protocol outlines a manual solid-phase peptide synthesis (SPPS) cycle for the incorporation of glycine using this compound on a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.[7]
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and then DCM (3x) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the N-terminal amine salt by treating the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.[3]
-
Washing: Wash the resin with DCM (5x) to remove excess base.
-
Glycine Coupling: Dissolve this compound (3 equivalents relative to resin loading) in N,N-dimethylformamide (DMF). Add the solution to the resin and agitate at room temperature. The reaction progress can be monitored using a Kaiser test. Coupling may take several hours.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Proceed to the deprotection step for the coupling of the next amino acid.
Protocol 2: Validation of Peptide Integrity by RP-HPLC
This protocol is for the analysis of the crude, cleaved peptide to assess its purity.
-
Sample Preparation: Cleave the synthesized peptide from the resin using a suitable cleavage cocktail (e.g., HF or TFMSA for Merrifield resins). Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain a dry powder. Dissolve a small amount of the crude peptide in the initial mobile phase.
-
HPLC System: Utilize a reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Gradient Elution: A typical gradient for peptide analysis starts with a low percentage of Mobile Phase B (e.g., 5%) and gradually increases to a higher percentage (e.g., 95%) over 30-60 minutes to elute the peptide and any impurities.
-
Detection: Monitor the elution profile using a UV detector at 210-220 nm, which detects the peptide bonds.
-
Data Analysis: The purity of the peptide is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[8]
Protocol 3: Confirmation of Peptide Identity by Mass Spectrometry
This protocol is to confirm that the major peak from the HPLC analysis corresponds to the peptide with the correct molecular weight.
-
Sample Introduction: The eluent from the HPLC can be directly coupled to an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Mass Analysis: Acquire the mass spectrum of the main peptide peak.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the target peptide. A match provides strong evidence that the correct peptide was synthesized.[9] Advanced techniques like tandem mass spectrometry (MS/MS) can be used to further confirm the amino acid sequence by fragmentation analysis.
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Caption: Workflow for the validation of peptide sequence integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. almacgroup.com [almacgroup.com]
- 9. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Active Esters for Glycine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficient incorporation of amino acids is a cornerstone of successful peptide synthesis. Glycine, the simplest amino acid, presents unique considerations due to its lack of a chiral center and minimal steric hindrance. The choice of activating group for the carboxyl terminus of glycine significantly impacts coupling efficiency, reaction times, and overall yield. This guide provides an objective comparison of three commonly used active esters for Fmoc-protected glycine: N-hydroxysuccinimide (NHS) ester, pentafluorophenyl (PFP) ester, and 4-nitrophenyl (ONp) ester, supported by experimental data and detailed protocols.
Performance Comparison of Glycine Active Esters
The selection of an active ester for glycine coupling is a balance between reactivity, stability, and the specific requirements of the peptide sequence. While glycine itself is not prone to racemization, the reactivity of its active ester can influence the integrity of the preceding amino acid in the growing peptide chain.
| Parameter | Fmoc-Gly-NHS | Fmoc-Gly-PFP | Fmoc-Gly-ONp | Key Findings & Citations |
| Relative Reactivity | Moderate | Very High | Low | PFP esters are significantly more reactive than NHS and ONp esters, leading to faster coupling times.[1] This high reactivity is attributed to the strong electron-withdrawing nature of the pentafluorophenyl group. |
| Coupling Time | 1-4 hours | 1-2 hours | Several hours to overnight | The higher reactivity of PFP esters translates to shorter coupling times, which can be advantageous in solid-phase peptide synthesis (SPPS) to improve throughput.[2] NHS esters offer a balance of reactivity and stability, with typical coupling times of a few hours.[3] ONp esters are the least reactive and generally require longer reaction times for complete coupling. |
| Hydrolytic Stability | Moderate | High | High | PFP esters exhibit greater resistance to hydrolysis compared to NHS esters, especially in aqueous conditions.[1][4] This enhanced stability can lead to higher effective concentrations of the active ester over the course of the reaction, potentially improving yields.[1] ONp esters are also relatively stable. |
| Typical Yield | Good to Excellent | Excellent | Good | The high reactivity and stability of PFP esters often result in near-quantitative coupling yields.[2] NHS esters also provide good to excellent yields under optimized conditions. Yields with ONp esters can be slightly lower due to their lower reactivity and the potential for incomplete reactions. |
| Side Reactions | Low | Very Low | Low | Due to the rapid coupling kinetics, PFP esters can minimize side reactions.[5] While NHS esters are generally clean, their hydrolysis can lead to the formation of N-hydroxysuccinimide, which needs to be efficiently removed. The slower reaction rate of ONp esters could potentially allow for competing side reactions, although this is less of a concern with the non-hindered glycine. |
Experimental Protocols
Detailed methodologies for the synthesis of each active ester and a general protocol for their use in peptide coupling are provided below.
Synthesis of Glycine Active Esters
1. Synthesis of Fmoc-Gly-NHS (N-hydroxysuccinimide ester)
-
Methodology:
-
Dissolve Fmoc-Gly-OH (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.[6]
-
Cool the solution to 0°C in an ice bath.[6]
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) in anhydrous DCM or THF dropwise to the reaction mixture.[6]
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.[6]
-
Filter off the precipitated dicyclohexylurea (DCU) or diisopropylurea (DIU).[6]
-
Wash the filtrate sequentially with a saturated sodium bicarbonate solution, water, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[6]
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure Fmoc-Gly-OSU.[6]
-
2. Synthesis of Fmoc-Gly-PFP (pentafluorophenyl ester)
-
Methodology:
-
Dissolve Fmoc-Gly-OH (1 equivalent) and pentafluorophenol (1 equivalent) in anhydrous THF.[2]
-
Cool the solution to 0°C in an ice bath.[2]
-
Add DCC (1.1 equivalents) to the cooled solution with stirring.[2]
-
Continue stirring at 0°C for 1 hour, and then at room temperature for an additional 3-4 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Once the reaction is complete, filter off the precipitated DCU.[2]
-
Evaporate the solvent from the filtrate under reduced pressure.[2]
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Fmoc-Gly-PFP ester.[2]
-
3. Synthesis of Z-Gly-ONp (4-nitrophenyl ester)
-
Methodology:
-
A mixture of phosphorous diphenyl ester (1 equivalent) and mercuric chloride (1 equivalent) is refluxed for 1 hour in pyridine.[7]
-
p-Nitrophenol (1 equivalent) and additional pyridine are added, and the mixture is reacted for another hour.[7]
-
Z-Gly-OH (1 equivalent) and more pyridine are added, and the mixture is refluxed for 1 hour.[7]
-
After the reaction, pyridine is removed by distillation under reduced pressure.[7]
-
The residue is extracted with ethyl acetate.[7]
-
The ethyl acetate layer is washed with 2 N HCl, a saturated aqueous NaHCO3 solution, and water, then dried over anhydrous Na2SO4.[7]
-
Ethyl acetate is removed by distillation under reduced pressure, and the resulting solid is recrystallized from ethanol to yield N-benzyloxycarbonyl glycine p-nitrophenyl ester.[7]
-
General Protocol for Peptide Coupling using Glycine Active Esters
This protocol outlines the general steps for coupling a glycine active ester to a resin-bound peptide in a manual solid-phase peptide synthesis (SPPS) workflow.
-
Methodology:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-glycine active ester (Fmoc-Gly-NHS, Fmoc-Gly-PFP, or Fmoc-Gly-ONp; typically 2-5 equivalents relative to the resin loading) in DMF.
-
For PFP esters, the addition of 1-hydroxybenzotriazole (HOBt) as a catalyst can further accelerate the coupling reaction.[5]
-
Add the activated glycine solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature. The reaction time will vary depending on the active ester used (see comparison table).
-
Monitor the completion of the reaction using a qualitative method like the Kaiser test (a negative test indicates a complete reaction).
-
-
Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide sequence is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)) to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical comparison of reactivity and stability for glycine active esters.
Conclusion
The choice of active ester for glycine in peptide synthesis is a critical decision that can significantly affect the efficiency and outcome of the process. Pentafluorophenyl (PFP) esters offer the highest reactivity and stability, making them an excellent choice for rapid and high-yield couplings, especially in automated synthesis. N-hydroxysuccinimide (NHS) esters provide a reliable and effective balance of reactivity and stability, suitable for a wide range of applications. 4-Nitrophenyl (ONp) esters, while less reactive, are a cost-effective option for sequences where longer coupling times are acceptable. By understanding the distinct characteristics of each active ester and following robust experimental protocols, researchers can optimize the incorporation of glycine into their target peptides.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Boc-Gly-ONp for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-Gly-ONp (N-(tert-Butoxycarbonyl)glycine p-nitrophenyl ester). Adherence to these guidelines is vital to protect personnel and the environment from potential hazards.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder and dust generation is likely, use a respirator with a particulate filter.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical.
Quantitative Data
The following table summarizes key quantitative data for this compound and its potential hydrolysis product, p-nitrophenol. Understanding these properties is crucial for safe handling and disposal.
| Property | This compound | p-Nitrophenol |
| Molecular Formula | C13H16N2O6[1][2] | C6H5NO3 |
| Molecular Weight | 296.28 g/mol [1][2] | 139.11 g/mol |
| Appearance | White to off-white solid | Colorless to pale-yellow crystalline solid[3] |
| CAS Number | 3655-05-8[1][4] | 100-02-7 |
| Hazards | Potential eye, skin, and respiratory irritant. May be harmful if swallowed or inhaled.[5] Hydrolyzes to form p-nitrophenol. | Toxic if swallowed, harmful in contact with skin.[6] Causes serious eye irritation. May cause damage to organs through prolonged or repeated exposure.[6] Toxic to aquatic life.[6] |
Experimental Protocols for Safe Disposal
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into drains or household waste. The p-nitrophenol that can be formed upon hydrolysis is toxic to aquatic organisms.[3][6]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Container Selection and Labeling:
-
Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and properly sealed to prevent leaks.
-
Label the container with "Hazardous Waste," the full chemical name "this compound (N-(tert-Butoxycarbonyl)glycine p-nitrophenyl ester)," and any associated hazard symbols.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Pay special attention to avoid mixing with strong acids or bases, which could accelerate hydrolysis to the more hazardous p-nitrophenol.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from heat, ignition sources, and incompatible materials.[5]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide them with an accurate description of the waste, including its composition and quantity.
-
-
Spill and Leak Procedures:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the solid material and place it in a sealed container for disposal.[7]
-
Avoid generating dust.[8]
-
Clean the spill area with an appropriate solvent and decontaminate all equipment used in the cleanup.
-
Report the spill to your EHS office.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-Gly-ONp
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of N-tert-Butoxycarbonyl-glycine 4-nitrophenyl ester (Boc-Gly-ONp).
This document provides critical safety and logistical information for the laboratory use of this compound (CAS 3585-36-8), a key reagent in peptide synthesis. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining experimental integrity. This guide will go beyond basic product information to deliver actionable, step-by-step procedural guidance, establishing a foundation of trust and becoming a preferred resource for laboratory safety.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the minimum required PPE and safety measures.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields. A face shield is recommended when there is a risk of splashing. | Protects eyes from accidental splashes or airborne particles of the solid compound or solutions. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected prior to use and disposed of as contaminated waste. | Prevents direct skin contact with the compound, which may cause irritation or be absorbed through the skin. |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) if handling the solid outside of a fume hood where dust may be generated. | Minimizes inhalation of airborne powder. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects personal clothing from contamination. |
| Engineering Controls | All handling of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood. | Ensures adequate ventilation and containment of any dust or vapors. |
Operational Plan: Dipeptide Synthesis using this compound
This section provides a detailed, step-by-step protocol for a common laboratory application of this compound: the synthesis of a dipeptide. This procedure is illustrative and should be adapted based on the specific amino acid ester used and the scale of the reaction.
Experimental Protocol: Synthesis of Boc-Gly-Ala-OMe
Objective: To synthesize the dipeptide Boc-Gly-L-Alanine methyl ester (Boc-Gly-Ala-OMe) via a coupling reaction between this compound and L-Alanine methyl ester hydrochloride.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF.
-
Neutralization: Cool the solution in an ice bath (0 °C) and add triethylamine (1.1 equivalents) dropwise while stirring. Stir the mixture at 0 °C for 15-20 minutes to neutralize the hydrochloride salt.
-
Coupling Reaction: To the neutralized solution of L-Alanine methyl ester, add a solution of this compound (1.05 equivalents) in anhydrous DMF.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x). The aqueous washes will remove unreacted starting materials and the p-nitrophenol byproduct.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification (if necessary): The crude Boc-Gly-Ala-OMe can be further purified by column chromatography on silica gel if required.
Disposal Plan
Proper disposal of all waste generated during the handling and use of this compound is crucial to prevent environmental contamination and ensure laboratory safety. The primary hazardous byproduct of reactions involving this compound is p-nitrophenol, which is classified as a hazardous waste.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste:
-
The aqueous washes from the work-up procedure will contain p-nitrophenol and other water-soluble byproducts. This aqueous waste must be collected in a labeled hazardous waste container for halogenated organic waste.
-
Organic solvents from the reaction and purification steps should be collected in a separate, appropriately labeled hazardous waste container.
-
-
Empty Containers: Empty containers of this compound are considered hazardous waste and should not be rinsed into the drain or reused. They must be disposed of through the designated chemical waste program.[1][2]
-
Decontamination: All non-disposable glassware and equipment should be decontaminated by rinsing with an appropriate solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste. Following this, the glassware can be washed with soap and water.
Workflow Visualization
The following diagram illustrates the complete workflow for the safe handling of this compound, from receiving the chemical to the final disposal of waste.
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
